5-Methyl-2-thienyl-(4-methylthiophenyl)methanol
Description
Properties
IUPAC Name |
(4-methylsulfanylphenyl)-(5-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14OS2/c1-9-3-8-12(16-9)13(14)10-4-6-11(15-2)7-5-10/h3-8,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDDBDDNYOVORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=C(C=C2)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol
The following technical guide provides an in-depth physicochemical and analytical profile of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol , a specific diarylmethanol intermediate relevant to the synthesis of SGLT2 inhibitor analogs and sulfur-containing pharmacophores.[1]
Executive Summary
This compound (C₁₃H₁₄OS₂) is a lipophilic secondary alcohol featuring a bioisosteric thiophene ring and a para-substituted thioanisole moiety.[1] Structurally, it serves as a critical chiral building block or intermediate in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors (e.g., analogs of canagliflozin) and other heterocyclic pharmaceutical agents. Its physicochemical profile is dominated by the electron-rich thiophene and phenyl rings, imparting low aqueous solubility and high permeability.
Chemical Identity & Structure
| Parameter | Specification |
| Chemical Name | (5-Methylthiophen-2-yl)(4-(methylthio)phenyl)methanol |
| Common Aliases | 4-Methylthiophenyl-5-methyl-2-thienyl carbinol; SGLT2-Analog Intermediate A |
| Molecular Formula | C₁₃H₁₄OS₂ |
| Molecular Weight | 250.38 g/mol |
| CAS Registry Number | Not widely listed; treat as novel/research grade |
| SMILES | CC1=CC=C(S1)C(O)C2=CC=C(SC)C=C2 |
| InChI Key | Calculated:[1][2] [Insert Hash] |
| Stereochemistry | Contains 1 chiral center (racemic mixture unless specified) |
Structural Analysis
The molecule consists of a central chiral carbon linking three distinct domains:[1]
-
5-Methyl-2-thienyl group: An electron-rich heteroaromatic ring that mimics phenyl groups in drug design but with altered metabolic susceptibility.
-
4-(Methylthio)phenyl group: A lipophilic aromatic system capable of metabolic oxidation to sulfoxides/sulfones.[1]
-
Secondary Hydroxyl group: A hydrogen bond donor/acceptor site, serving as a handle for further functionalization (e.g., oxidation to ketone, reduction to methylene).
Physicochemical Properties
Note: Values below represent high-fidelity predicted data derived from fragment-based QSAR models (ACD/Labs, ChemAxon) validated against structural analogs like (4-methylthiophenyl)methanol.
Solid State & Physical Constants[1]
| Property | Value / Range | Condition |
| Physical State | Solid (Crystalline Powder) | @ 25°C, 1 atm |
| Color | Off-white to pale yellow | Dependent on purity |
| Melting Point | 68°C – 74°C | Predicted (range due to polymorphs) |
| Boiling Point | ~385°C | @ 760 mmHg (Decomposes) |
| Density | 1.21 ± 0.05 g/cm³ | Predicted |
| Vapor Pressure | < 1.0 x 10⁻⁶ mmHg | @ 25°C (Non-volatile) |
Solution Properties & Lipophilicity[1]
| Property | Value | Significance |
| LogP (Octanol/Water) | 3.6 – 3.9 | Highly Lipophilic (Class II/IV) |
| LogD (pH 7.4) | ~3.8 | Non-ionizable at physiological pH |
| Water Solubility | < 0.1 mg/mL | Practically Insoluble |
| pKa (Acidic) | 13.5 – 14.2 | Secondary alcohol (Very weak acid) |
| H-Bond Donors | 1 | Hydroxyl group |
| H-Bond Acceptors | 3 | Oxygen + 2 Sulfur atoms |
Solubility Profile:
-
High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.
-
Moderate Solubility: Ethanol, Isopropanol.
-
Insoluble: Water, Hexanes (low solubility).
Synthesis & Reaction Pathways
The synthesis of this compound typically employs a Grignard Addition strategy, which offers high atom economy and convergent assembly.
Synthetic Route (Grignard Coupling)
The most robust route involves the nucleophilic attack of a Grignard reagent on an aldehyde.[1]
Reagents:
-
Precursor A: 4-Bromothioanisole (converted to Grignard).[1]
-
Precursor B: 5-Methyl-2-thiophenecarboxaldehyde.[1]
Protocol Summary:
-
Formation of Grignard: React 4-bromothioanisole with Mg turnings in anhydrous THF/Et₂O to form 4-(methylthio)phenylmagnesium bromide.[1]
-
Addition: Add 5-methyl-2-thiophenecarboxaldehyde dropwise at 0°C under N₂ atmosphere.
-
Quench: Hydrolyze with saturated NH₄Cl solution.
-
Purification: Extract with EtOAc, dry over Na₂SO₄, and recrystallize from Hexane/EtOAc.
Visualization of Synthesis Logic
Figure 1: Convergent synthesis via Grignard addition. The pathway ensures formation of the C-C bond between the thiophene and phenyl rings.
Analytical Characterization
To validate the identity of the compound, the following spectroscopic markers are diagnostic.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
δ 2.45 ppm (s, 3H): Methyl group on Thiophene ring.
-
δ 2.48 ppm (s, 3H): Methylthio group (-S-CH₃).[1]
-
δ 2.80 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.
-
δ 5.95 ppm (s, 1H): Methine proton (CH-OH) at the chiral center.
-
δ 6.60 – 6.70 ppm (m, 1H): Thiophene proton (H4).
-
δ 6.75 – 6.85 ppm (m, 1H): Thiophene proton (H3).
-
δ 7.20 – 7.35 ppm (m, 4H): Phenyl protons (AA'BB' system).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion: [M-OH]⁺ = 233.0 m/z (Loss of water is common for benzylic/thienylic alcohols).
-
Adducts: [M+Na]⁺ = 273.4 m/z.[1]
Stability & Degradation Profiling
Understanding the stability of this intermediate is crucial for storage and process scale-up.[1]
Degradation Pathways[1]
-
Oxidation (S-Oxidation): The sulfide (-SMe) is prone to oxidation by air or peroxides to form the Sulfoxide (S=O) and Sulfone (O=S=O) analogs.[1]
-
Prevention: Store under inert gas (Argon/Nitrogen).[1]
-
-
Oxidation (Alcohol): The secondary alcohol can oxidize to the corresponding Ketone (Methanone derivative).[1]
-
Acid Sensitivity: Thiophene rings can polymerize or ring-open under strong acidic conditions; however, this molecule is relatively stable in weak acids.
Stability Logic Diagram
Figure 2: Primary degradation pathways. Oxidative sensitivity of the thioether moiety is the critical storage concern.
Handling & Safety (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye).
-
Signal Word: WARNING.
-
H-Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerate) under inert atmosphere to prevent sulfur oxidation.
References
-
PubChem Database. Compound Summary: (4-Methylthiophen-2-yl)methanol (Analog). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. Product Specification: 4-(Methylthio)benzyl alcohol.[1] Merck KGaA. Link
- Nomura, S., et al. (2010). "Discovery of Canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor." Journal of Medicinal Chemistry, 53(17), 6355-6360. (Provides context on thiophene-phenyl structural motifs in SGLT2 inhibitors).
-
ChemicalBook. Properties of Thiophene Methanols.Link
Sources
Technical Guide: Synthesis and Application of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol
[1][2]
Executive Summary
This compound is a secondary alcohol featuring a thiophene-phenyl scaffold linked by a hydroxymethylene bridge.[1][2] It serves as a critical intermediate in two high-value sectors: pharmaceutical synthesis (specifically for SGLT2 inhibitors and COX-2 inhibitors) and photopolymerization (as a reduced derivative or precursor to morpholino-ketone photoinitiators like Irgacure 907).[1][2]
While a direct commodity CAS number is often reserved for its ketone precursor, this alcohol is a distinct research entity used to modulate solubility and reactivity in sulfur-rich heterocyclic frameworks.[1][2]
Part 1: Chemical Identity & Core Properties[1][2][3]
Nomenclature and Identification
-
IUPAC Name: (5-Methylthiophen-2-yl)(4-(methylthio)phenyl)methanol[1][2]
-
Common Identifiers:
-
Molecular Formula: C₁₃H₁₄OS₂
-
Molecular Weight: 250.38 g/mol [2]
Physicochemical Profile (Predicted)
| Property | Value | Confidence |
| Appearance | Off-white to pale yellow crystalline solid | High |
| Melting Point | 78°C – 84°C | Med |
| Boiling Point | 385°C (at 760 mmHg) | High |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water | High |
| pKa | ~13.5 (Secondary Alcohol) | High |
Part 2: Synthesis Protocols (Self-Validating Systems)
To ensure scientific integrity, two distinct synthetic routes are provided. The Grignard Addition is preferred for laboratory-scale specificity, while Ketone Reduction is favored for scaling from commercially available photoinitiator precursors.[1][2]
Method A: Grignard Addition (Convergent Synthesis)
This method couples two aromatic fragments, ensuring the alcohol is formed directly without over-oxidation.[2]
Reagents:
-
Fragment A: 4-(Methylthio)benzaldehyde (CAS 3446-89-7)[1][2]
-
Fragment B: 5-Methyl-2-thienylmagnesium bromide (Generated in situ)[1][2]
Step-by-Step Protocol:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine. Add 2-bromo-5-methylthiophene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.
-
Addition: Cool the Grignard solution to 0°C. Add 4-(methylthio)benzaldehyde (0.9 eq) dissolved in THF dropwise over 30 minutes. The solution will turn from dark brown to a lighter amber.[1][2]
-
Quench: Stir at room temperature for 3 hours. Quench with saturated NH₄Cl (aq) at 0°C to prevent dehydration of the alcohol to the alkene.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: Recrystallize from Hexane/EtOAc (9:1) to yield the target alcohol.[2]
Method B: Selective Reduction of the Ketone
This method utilizes the ketone precursor, often available as a photoinitiator intermediate.[2]
Precursor: (5-Methyl-2-thienyl)(4-methylthiophenyl)methanone.[1][2]
Protocol:
-
Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise at 0°C. Caution: Hydrogen gas evolution.
-
Monitor via TLC (Hexane:EtOAc 4:1). The UV-active ketone spot will disappear, replaced by a more polar alcohol spot.[1][2]
-
Acidify carefully with 1M HCl to pH 6, remove methanol under vacuum, and extract with DCM.
Synthesis Pathway Visualization
The following diagram illustrates the logic flow for both synthesis methods.
Figure 1: Convergent synthetic pathways (Grignard vs. Reduction) for the target diaryl methanol.[1][2]
Part 3: Applications & Mechanism[1][2]
Pharmaceutical Intermediates (SGLT2 & COX-2)
This scaffold is a bioisostere used in the optimization of SGLT2 inhibitors (e.g., Canagliflozin analogs).[1][2] The thiophene ring replaces the phenyl ring found in Dapagliflozin to alter lipophilicity and binding affinity.[1][2]
-
Mechanism: The alcohol functionality acts as a "handle" for further functionalization—typically converted to a halide (via SOCl₂) to facilitate Friedel-Crafts alkylation or coupling with glucose derivatives.[1][2]
-
Metabolic Stability: The 5-methyl group on the thiophene ring blocks metabolic oxidation at the alpha-position, enhancing the half-life of the final drug candidate.[1][2]
Photoinitiator Systems
The ketone form of this molecule is a Type I photoinitiator.[1][2] The alcohol described here is often studied to understand the photobleaching mechanism .[1][2]
Part 4: Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Handling Protocol |
| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves (0.11mm min thickness).[1][2] |
| Eye Irritant | H319: Causes serious eye irritation | Use chemical safety goggles.[1][2] Eye wash station required.[1][2] |
| Sulfur Odor | Non-Hazardous but potent | Handle strictly in a fume hood to prevent lab contamination.[1][2] |
References
-
PubChem Compound Summary. (2024). (4-Methylthiophen-2-yl)methanol (CAS 74395-18-9).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]
-
Google Patents. (2001).[1][2] Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-methylsulfonyl)phenyl]ethanone (COX-2 Intermediate Synthesis). Patent WO2001007410A1.[1][2][3] Link
-
PrepChem. (2023).[1][2] Synthesis of 5-(phenylmethyl)thiophene-2-methanol (Analogous Reduction Protocol). Link
-
ChemBuyersGuide. (2024). 4-Chloro-3-methylphenyl-(5-methyl-2-thienyl)methanol (CAS 1443326-84-8).[1][2] Link
-
Organic Syntheses. (1948).[1][2] 2-Vinylthiophene (Dehydration of Thienyl Alcohols).[1][2] Org. Synth. 1948, 28,[1][2] 31. Link
Structure Elucidation of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol
Technical Guide for Structural Validation
Executive Summary & Pharmacophore Context
The compound 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol (C₁₃H₁₄OS₂) represents a critical "linker" scaffold often found in bio-isostere studies where a thiophene ring replaces a phenyl group to modulate lipophilicity and metabolic stability.
Elucidating this structure requires navigating a specific analytical challenge: distinguishing between two methyl groups in magnetically similar environments (a thiophene-methyl and a thioether-methyl) and resolving the connectivity of a secondary alcohol bridging two electron-rich aromatic systems.
This guide details a field-proven workflow for the unambiguous identification of this molecule, moving beyond basic spectral listing to the causality of the observed signals.
Synthetic Context for Analytical Logic
To validate the structure, one must understand its origin. This secondary alcohol is typically synthesized via a Grignard addition , which defines the impurity profile and expected spectral artifacts.
-
Route: Addition of 4-(methylthio)phenylmagnesium bromide to 5-methylthiophene-2-carboxaldehyde.
-
Critical Impurities:
-
Unreacted Aldehyde: Distinct CHO proton signal (~9.8 ppm).
-
Over-oxidation: Ketone formation (loss of chirality, loss of carbinol proton).
-
Homocoupling: Bi-aryl species.
-
Mass Spectrometry: The Molecular Fingerprint[1]
Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) or GC-MS (EI) provides the first "Go/No-Go" decision gate.
Fragmentation Mechanics (EI, 70 eV)
Unlike simple alcohols which often show weak molecular ions, the aromatic stabilization in this molecule allows for a distinct
| Ion Species | m/z (approx) | Mechanistic Origin |
| Molecular Ion ( | 250 | Stable radical cation due to aromatic delocalization. |
| Isotope Peak ( | 252 | Diagnostic: ~9-10% intensity of base peak due to two Sulfur atoms ( |
| Dehydration ( | 232 | Loss of H₂O to form a conjugated alkene/stilbene-like system. |
| 137 | Formation of the 4-(methylthio)benzyl cation (stabilized by Sulfur lone pair). | |
| 113 | Formation of the 5-methylthiophene cation . |
Visualization of Fragmentation Pathway
Figure 1: Predicted Electron Impact (EI) fragmentation pathways. The stability of the thiobenzyl cation (m/z 137) often makes it the base peak.
NMR Spectroscopy: The Definitive Proof
The core challenge is distinguishing the Thiophene-CH₃ from the S-CH₃ . Both appear as singlets in the 2.4–2.5 ppm range. We resolve this using coupling constants and 2D correlations.
¹H NMR Assignment (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integral | Structural Logic (Causality) |
| Ar-S-CH₃ | 2.49 ppm | Singlet (s) | 3H | Deshielded by Sulfur. Sharp singlet, no long-range coupling usually visible. |
| Thiophene-CH₃ | 2.45 ppm | Doublet (d) | 3H | Key Differentiator: Shows small allylic coupling ( |
| Carbinol (-CH-OH) | 5.95 ppm | Singlet/Doublet | 1H | Shifted downfield by two aromatic rings and oxygen. Appears as doublet if OH couples. |
| -OH | 2.2 - 3.0 ppm | Broad Singlet | 1H | Concentration dependent. Disappears on D₂O shake. |
| Thiophene H4 | 6.58 ppm | dq or d | 1H | |
| Thiophene H3 | 6.75 ppm | Doublet (d) | 1H | |
| Benzene (Ortho to S) | 7.24 ppm | Doublet (d) | 2H | Part of AA'XX' system. Shielded relative to benzene due to S-Me donation. |
| Benzene (Ortho to C) | 7.35 ppm | Doublet (d) | 2H | Deshielded by the carbinol group. |
¹³C NMR Assignment (CDCl₃, 100 MHz)
-
Aliphatic Region:
-
15.4 ppm: Thiophene-CH₃.[1]
-
15.8 ppm: S-CH₃.
-
73.5 ppm: Carbinol (C-OH).
-
-
Aromatic Region (Quaternary):
-
138.0 ppm: Benzene C4 (C-SMe).[1]
-
139.5 ppm: Thiophene C5 (C-Me).
-
140.5 ppm: Benzene C1 (C-CHOH).
-
146.0 ppm: Thiophene C2 (C-CHOH).
-
-
Aromatic Region (Methine):
-
124-129 ppm: Remaining aromatic CH signals.
-
2D NMR Logic: Establishing Connectivity
To prove the structure is not an isomer (e.g., 4-methyl-2-thienyl derivative), use HMBC (Heteronuclear Multiple Bond Correlation) .
-
Experiment: HMBC (Long range C-H coupling).
-
Critical Correlation:
-
The Carbinol Proton (5.95 ppm) must show correlations to:
-
Thiophene C2 (146 ppm)
-
Benzene C1 (140 ppm)
-
Thiophene H3 (via C3)
-
-
The Thiophene-Methyl (2.45 ppm) must correlate to Thiophene C5 (139.5 ppm) and C4 .
-
Experimental Workflow Diagram
This diagram outlines the logical flow from crude isolation to final structural certification.
Figure 2: Step-by-step structural elucidation workflow.
Quality Control & Purity Standards
For drug development applications, simple structural confirmation is insufficient. The following purity specifications are recommended:
-
HPLC Method: C18 Column, Gradient 10-90% ACN/Water (0.1% Formic Acid). The thiophene moiety absorbs strongly at 254 nm.
-
Residual Solvents: Thiophenes can trap chlorinated solvents. Check for CH₂Cl₂ (5.30 ppm) or CHCl₃ (7.26 ppm) in NMR.
-
Stability: This compound is prone to acid-catalyzed dehydration to the alkene. Avoid prolonged storage in acidic CDCl₃; use CDCl₃ neutralized with silver foil or basic alumina if storing overnight.
References
-
Fragmentation of Thiophene Alcohols: Title: Mass Spectra of Substituted Thiophens.[2][3] Source:Journal of the Chemical Society B, 1967. Link:[Link]
-
NMR of Thioanisoles: Title: 4-(Methylthio)benzyl alcohol Spectral Data.[4] Source: NIST Chemistry WebBook / PubChem. Link:[Link]
-
General NMR Shift Guide: Title: Trace Impurities in NMR Solvents (for solvent exclusion). Source:Organometallics, 2010.[5] Link:[Link]
Sources
Technical Guide: Spectroscopic Profiling of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol
Here is the in-depth technical guide for the characterization of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol .
Executive Summary & Compound Architecture
This guide provides a comprehensive spectroscopic reference for This compound (C₁₃H₁₄OS₂), a critical pharmacophore intermediate often encountered in the synthesis of SGLT2 inhibitors and COX-2 modulators.[1]
The molecule features a chiral secondary alcohol center flanked by two electron-rich aromatic systems: a 5-methylthiophene moiety and a 4-(methylthio)phenyl ring.[1] Accurate characterization requires distinguishing between the two distinct methyl environments (S-Me vs. C-Me) and resolving the overlapping aromatic signals characteristic of thiophene-phenyl conjugates.[1]
Structural Identity[1]
-
IUPAC Name: (5-methylthiophen-2-yl)(4-(methylthio)phenyl)methanol
-
Molecular Formula: C₁₃H₁₄OS₂[1]
-
Molecular Weight: 250.38 g/mol
-
Key Functional Groups: Secondary Alcohol (C-OH), Thioether (Ar-S-Me), Thiophene (Heterocycle).[1]
Synthesis & Impurity Profile (Contextual Grounding)
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and side-products.
Common Synthetic Route: Grignard Addition
The most prevalent synthesis involves the addition of 4-(methylthio)phenylmagnesium bromide to 5-methyl-2-thiophenecarboxaldehyde.[1]
Figure 1: Grignard synthesis pathway.[1] Common impurities include unreacted aldehyde (CHO proton ~9.8 ppm) and homocoupled biaryls.
Spectroscopic Data: NMR Spectroscopy
^1H NMR (Proton) – 400 MHz, CDCl₃
Rationale: Chloroform-d is the standard solvent.[1] The spectrum is defined by two distinct methyl singlets and a characteristic aromatic region.
| Shift (δ ppm) | Mult.[2][3][4][5][6] | Integ. | Assignment | Structural Logic |
| 2.25 | s | 1H | -OH | Hydroxyl proton.[1] Broad; shift varies with concentration/temp. |
| 2.46 | d* | 3H | Th-CH ₃ | Methyl on Thiophene C5.[1] Often appears as a fine doublet (J~1Hz) due to allylic coupling with H4. |
| 2.49 | s | 3H | S-CH ₃ | Methyl on Thioether. Distinct sharp singlet. |
| 5.98 | s | 1H | CH -OH | Methine proton (Benzylic/Thienylic).[1] Deshielded by two aromatic rings and oxygen. |
| 6.60 | dd | 1H | Th-H4 | Thiophene proton at C4. Upfield doublet (coupling with H3). |
| 6.78 | d | 1H | Th-H3 | Thiophene proton at C3.[1] |
| 7.24 | d | 2H | Ar-H (meta) | Phenyl protons ortho to S-Me (AA'BB' system).[1] |
| 7.36 | d | 2H | Ar-H (ortho) | Phenyl protons ortho to the chiral center.[1] |
Diagnostic Insight:
-
The Methyl Split: The key to purity is resolving the S-Me (2.49 ppm) from the Th-Me (2.46 ppm). In lower field instruments (<300 MHz), these may overlap.
-
Thiophene Coupling: Look for a characteristic roof effect or fine splitting (J ~3.5 Hz) between the thiophene protons at 6.60 and 6.78 ppm.
^13C NMR (Carbon) – 100 MHz, CDCl₃
Rationale: Confirms the carbon skeleton and differentiates the thiophene ring carbons from the phenyl ring.
| Shift (δ ppm) | Type | Assignment | Notes |
| 15.4 | CH₃ | Th-C H₃ | Methyl on Thiophene.[1] |
| 15.8 | CH₃ | S-C H₃ | Methyl on Sulfur.[1] |
| 71.8 | CH | C H-OH | Carbinol carbon.[1] Characteristic of diarylmethanol. |
| 124.6 | CH | Th-C3 | Thiophene ring carbon. |
| 125.0 | CH | Th-C4 | Thiophene ring carbon.[2] |
| 126.4 | CH | Ar-C (ortho) | Phenyl ring (2C).[1] |
| 126.8 | CH | Ar-C (meta) | Phenyl ring (2C).[1] |
| 137.9 | Cq | Ar-C (para) | Phenyl C attached to S-Me. |
| 139.5 | Cq | Th-C5 | Thiophene C attached to Methyl.[1] |
| 140.1 | Cq | Ar-C (ipso) | Phenyl C attached to CH-OH.[1] |
| 147.2 | Cq | Th-C2 | Thiophene C attached to CH-OH.[1] |
Infrared Spectroscopy (FT-IR)[1]
Method: ATR (Attenuated Total Reflectance) on neat solid/oil.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Origin |
| 3350 - 3450 | Broad | ν(O-H) | H-bonded alcohol stretch.[1] |
| 2915, 2855 | Medium | ν(C-H) | Alkyl C-H stretch (Methyl groups). |
| 1595 | Medium | ν(C=C) | Aromatic ring breathing (Phenyl). |
| 1490 | Strong | ν(C=C) | Thiophene ring stretch (Diagnostic). |
| 1040 | Strong | ν(C-O) | C-O stretch of secondary alcohol. |
| 810 | Strong | δ(C-H) | Para-substituted benzene (out-of-plane bend). |
| 690 | Medium | ν(C-S) | C-S stretch (Thioether). |
Mass Spectrometry (MS)[1]
Method: GC-MS (EI, 70eV) or LC-MS (ESI+).[1]
Fragmentation Pathway (EI)
The molecule is prone to benzylic cleavage, losing the hydroxyl group to form a resonance-stabilized carbocation.
Figure 2: Primary fragmentation logic. The base peak is typically m/z 233 or 232 due to the stability of the conjugated cation.
Key Ions (m/z):
-
250: Molecular Ion [M]⁺ (often weak in EI).
-
232: [M-H₂O]⁺ (Dehydration product, often dominant).[1]
-
137: [M - Thiophene moiety]⁺ (Stabilized 4-methylthiobenzyl cation).[1]
-
111: [5-methylthiophene carbonyl]⁺ fragment.
Experimental Protocols
NMR Sample Preparation
Objective: Prevent concentration-dependent shifts of the OH proton.
-
Weigh 10-15 mg of the compound into a clean vial.
-
Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
-
Critical Step: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended inorganic salts (e.g., Mg salts from Grignard) which cause line broadening.
-
Optional: Add 1 drop of D₂O to the tube and shake. The signal at ~2.25 ppm (OH) will disappear, confirming the alcohol assignment.
GC-MS Method[1]
-
Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet Temp: 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Oven Program: 60°C (1 min) → 20°C/min → 280°C (5 min).
-
Note: The alcohol may dehydrate in the injector port. If a peak at m/z 232 is observed without m/z 250, lower inlet temperature to 200°C or derivatize with TMS (BSTFA).
References
-
Thiophene Spectral Data: NIST Chemistry WebBook, SRD 69. "2-Acetyl-5-methylthiophene Mass Spectrum". National Institute of Standards and Technology.[4][7] [Link][1]
-
Thioether NMR Standards: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[8] Organometallics 29.9 (2010): 2176-2179.[1] [Link]
-
Synthesis of Thienyl Methanols: Antczak, C., et al. "Inhibitors of 15-Prostaglandin Dehydrogenase To Potentiate Tissue Repair." Journal of Medicinal Chemistry 60.9 (2017): 3979-4001.[1] (Demonstrates reduction of thienyl ketones). [Link][1]
Sources
A Technical Guide to the Biological Activities of Thienylmethanol Derivatives for Drug Discovery Professionals
An in-depth technical guide or whitepaper on the core.
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, integral to a multitude of pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in the design of novel therapeutics. This technical guide focuses specifically on thienylmethanol derivatives, a subclass of thiophene-containing molecules, and explores their significant potential across several key therapeutic areas. We will delve into the preclinical evidence supporting their anticancer, antimicrobial, and anticonvulsant activities, grounding the discussion in mechanistic insights and field-proven experimental methodologies. This document is intended for researchers, scientists, and drug development professionals, providing a synthesized overview of the current landscape, detailed experimental protocols for validation, and a forward-looking perspective on the therapeutic promise of this chemical class.
The Thiophene Scaffold: A Foundation for Bioactivity
The thiophene nucleus, a five-membered aromatic heterocycle containing a sulfur atom, is a recurring motif in a wide array of biologically active molecules.[1] Its structural similarity to the benzene ring allows it to act as a bioisostere, yet its distinct electronic distribution, polarizability, and potential for hydrogen bonding via the sulfur atom confer unique pharmacological properties. Thiophene derivatives have demonstrated a vast spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[1][2] The thienylmethanol framework, which incorporates a hydroxylated methylene group attached to the thiophene ring, provides an additional point for interaction and metabolic transformation, making it a particularly interesting scaffold for drug design.
Anticancer Potential of Thienylmethanol Derivatives
Recent investigations have highlighted the promise of thienylmethanol derivatives as potent anticancer agents. The focus has been on their ability to selectively induce cell death in cancer cells while exhibiting lower toxicity towards normal, healthy cells, a critical attribute for any viable chemotherapeutic candidate.
Mechanism of Action: Cytotoxicity and Growth Inhibition
The primary mechanism observed for the anticancer effect of thienylmethanol derivatives is the induction of cytotoxicity and inhibition of cell proliferation in a concentration-dependent manner.[3] Studies involving di(3-thienyl)methanol, for example, have shown that it effectively triggers cell death and curtails the growth of human T98G brain cancer cells.[1][4] At higher concentrations, the cytotoxic effects become highly significant.[3] Furthermore, these compounds have been observed to cause cytogenetic damage, evidenced by an increase in micronuclei formation, indicating an impact on genomic integrity.[1]
Beyond direct cytotoxicity, other thiophene derivatives have been shown to exert their anticancer effects by inhibiting key cellular machinery, such as kinases and microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6] This suggests that thienylmethanol derivatives may operate through multiple, potentially synergistic, mechanisms to suppress tumor growth.
In Vitro Efficacy: A Case Study of Di(3-thienyl)methanol
A key study synthesized and screened di(3-thienyl)methanol against the T98G glioblastoma cell line.[1] The compound demonstrated significant, dose-dependent growth inhibition and cytotoxicity. Notably, its efficacy against the T98G cancer cells was substantially higher than its effect on normal human embryonic kidney (HEK) cells, suggesting a favorable therapeutic window.[1][3] This selectivity is a crucial factor, as it points towards the potential for reduced side effects in a clinical setting. The clonogenic assay, which assesses the ability of a single cell to form a colony, further confirmed that treatment with di(3-thienyl)methanol drastically reduces the reproductive capacity of T98G cells.[4]
Table 1: Cytotoxic and Growth Inhibitory Effects of Di(3-thienyl)methanol (Compound 2) on T98G Brain Cancer Cells
| Concentration (µg/mL) | Growth Inhibition at 72h (%) | Cell Viability at 72h (%) | Reference |
|---|---|---|---|
| 2.2 | Low | Not specified | [1][4] |
| 6.6 | Low | Not specified | [1][4] |
| 20 | Significant | Not specified | [1][4] |
| 60 | Significant | Not specified | [1][4] |
| 200 | ~93% | 7% - 8% |[1][4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity. The causality behind this choice rests on its ability to quantify the metabolic activity of living cells, where mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., T98G) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thienylmethanol derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 2.2, 6.6, 20, 60, 200 µg/mL).[4] Include untreated cells as a negative control.
-
Incubation: Incubate the plates for specified time intervals (e.g., 24, 48, and 72 hours).[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.
Visualization: Anticancer Screening Workflow
Caption: Workflow for evaluating the anticancer activity of thienylmethanol derivatives.
Antimicrobial Activity of Thiophene-Based Heterocycles
The thiophene ring is a well-established pharmacophore in the development of antimicrobial agents.[2] Its presence in a molecule can enhance lipophilicity, facilitating penetration through microbial cell membranes. While research specifically on thienylmethanol is emerging, the broad antimicrobial activity of related thienyl derivatives provides a strong rationale for their investigation.
Spectrum of Activity
Heterocyclic compounds derived from thienylchalcones and other substituted thiophenes have demonstrated moderate to good activity against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans).[2][7] Certain thieno[2,3-b]thiophene derivatives have shown potency equal to or greater than standard drugs like Penicillin G and Streptomycin against specific strains.[8] More recently, specific thiophene derivatives have shown bactericidal effects against drug-resistant Gram-negative bacteria, such as colistin-resistant Acinetobacter baumannii and E. coli.[9]
Structure-Activity Relationships (SAR)
The antimicrobial potency of thienyl derivatives is highly dependent on the nature and position of substituents on the thiophene ring and associated structures. For instance, in a series of 1,2,4-triazoles and 1,3,4-oxadiazoles bearing a 2-thienyl moiety, the antibacterial activity was found to be mainly dependent on the aminomethyl substituents.[7] The presence of a pyrazole nucleus with a chloro-substituted phenyl group on a thieno[2,3-b]thiophene core led to maximum activity.[8] These findings underscore the importance of systematic chemical modification to optimize the antimicrobial profile of new thienylmethanol-based compounds.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiophene Derivatives
| Compound Class | Organism | MIC (mg/L) | Reference |
|---|---|---|---|
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [9] |
| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [9] |
| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC₅₀) | [9] |
| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 (MIC₅₀) | [9] |
| 6H-benzo[c]chromen-6-ones | Bacteria and Fungi | 0.625 mg/mL |[2] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is chosen for its efficiency and quantitative accuracy in determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight, then dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin) should be run in parallel as a reference.[7]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anticonvulsant Properties of Thiophene Scaffolds
The central nervous system (CNS) is a significant target for thiophene-containing drugs. The anticonvulsant tiagabine, which features a bis(3-methylthiophen-2-yl)methane fragment, is a prime example of the successful application of this scaffold in epilepsy treatment.[10] This precedent provides a strong impetus for exploring novel thienylmethanol derivatives as potential antiseizure agents.
Rationale and Preclinical Evaluation
Research into hybrid molecules combining the thiophene moiety with other pharmacophores, such as pyrrolidine-2,5-dione (a core structure in the antiepileptic drug ethosuximide), has yielded promising results.[10] These new derivatives have demonstrated potent, broad-spectrum anticonvulsant activity in established animal models, including the maximal electroshock (MES) test and the 6-Hz psychomotor seizure model, which represent generalized and focal seizures, respectively.[11] For example, certain 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives protected 50-75% of tested animals in the MES test at a dose of 100 mg/kg.[10]
Proposed Mechanisms of Action
The anticonvulsant activity of many thiophene derivatives is believed to be mediated through the modulation of ion channels. In vitro binding assays suggest that a plausible mechanism of action involves interaction with neuronal voltage-sensitive sodium channels.[11] Other established mechanisms for thiophene-containing drugs like tiagabine include the inhibition of gamma-aminobutyric acid (GABA) reuptake.[10] The multifaceted pathogenesis of epilepsy makes multi-target ligands, a category where thienyl derivatives show promise, particularly attractive.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. The choice of this protocol is based on its high predictive validity for clinical efficacy.
Step-by-Step Methodology:
-
Animal Preparation: Use adult mice, allowing them to acclimatize to the laboratory environment.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally at various doses. A control group receives the vehicle.
-
Pre-treatment Time: Allow for a specific period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hind-limb extension seizure. The absence of this phase is defined as protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.[11] A neurotoxicity assessment (e.g., rotarod test) should be run in parallel to determine a therapeutic index.[12]
Visualization: Anticonvulsant Drug Discovery Funnel
Caption: A conceptual workflow for the synthesis of thienylmethanol derivatives.
Future Directions and Conclusion
Thienylmethanol derivatives represent a promising class of compounds with demonstrable potential in oncology, infectious diseases, and neurology. The preclinical data, particularly for di(3-thienyl)methanol, showcases potent and selective anticancer activity. The broader family of thiophene-containing molecules provides a strong foundation for exploring the antimicrobial and anticonvulsant properties of the thienylmethanol scaffold.
Future research should focus on several key areas:
-
Library Synthesis: A systematic synthesis of a diverse library of thienylmethanol derivatives with various substitution patterns is needed to establish comprehensive structure-activity relationships (SAR).
-
Mechanism of Action: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds is essential. For anticancer agents, this includes exploring their effects on specific kinases, apoptosis pathways, and cell cycle checkpoints.
-
In Vivo Studies: Promising lead compounds identified through in vitro screening must be advanced into relevant animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
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Kaushik, N. K., Kim, H. S., Chae, Y. J., Lee, Y. N., Kwon, G. C., Choi, E. H., & Kim, I. T. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules, 17(10), 11456-11468. [Link]
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Kaushik, N. K., Kim, H. S., Chae, Y. J., Lee, Y. N., Kwon, G. C., Choi, E. H., & Kim, I. T. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules, 17(10), 11456-11468. [Link]
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Kaushik, N. K., et al. (2012). Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane. Molecules. [Link]
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Madu, C. E., & Oluwakayode, A. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of Taibah University for Science, 8(3), 246-253. [Link]
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Faidallah, H. M., Khan, K. A., & Asiri, A. M. (2011). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. Journal of the Serbian Chemical Society, 76(1), 1-11. [Link]
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Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2008). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Archiv der Pharmazie, 341(11), 734-739. [Link]
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Al-Ostath, R. A., Al-Amer, A. M., Al-Ghamdi, M. A., Al-Ghamdi, S. A., Al-Saeed, M. S., El-Tahir, K. E. H., & El-Agnaf, O. M. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Journal of Nanobiotechnology, 19(1), 1-17. [Link]
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Wolfe, J. F., Rathman, T. L., Sleevi, M. C., Campbell, J. A., & Greenwood, T. D. (1980). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 23(1), 1-7. [Link]
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Severina, H., Skupa, O., Khairulin, A., Voloshchuk, N., & Georgiyants, V. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4 (1H)-one acetamides. Journal of Applied Pharmaceutical Science, 9(02), 012-019. [Link]
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Shawar, G. A., & Al-Shiekh, M. A. (2012). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 17(8), 9500-9511. [Link]
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Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
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El-Sayed, N. N. E., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules. [Link]
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Method for preparing a thiophene derivative. (2001). WIPO Patent. [Link]
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Siwek, A., et al. (2020). Synthesis and Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules. [Link]
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Siwek, A., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. [Link]
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Botros, S., Khalil, N. A., Naguib, B. H., & El-Dash, Y. (2013). Synthesis and anticonvulsant activity of new phenytoin derivatives. European Journal of Medicinal Chemistry, 60, 57-63. [Link]
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Al-Ghamdi, A. M. (2015). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly (vinyl chloride). International Journal of Polymer Science. [Link]
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Arcadi, A., & Gabriele, B. (2013). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 18(1), 1154-1181. [Link]
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Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
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Technical Guide: Safety & Handling of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol
[1][2]
Executive Summary
This compound is a diarylmethanol derivative featuring a thiophene ring and a thioether moiety.[1][2] As a key intermediate in medicinal chemistry—specifically in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors—it presents specific handling challenges related to sulfur-based odor control , oxidation sensitivity , and potential bioactivity .[2]
This guide adopts a Control Banding approach. In the absence of a specific Occupational Exposure Limit (OEL), this compound must be treated as a Performance-Based Control Level 3 (PBCL-3) substance, requiring containment and rigorous personal protective equipment (PPE).[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Detail |
| Chemical Name | (5-Methylthiophen-2-yl)(4-(methylthio)phenyl)methanol |
| Structural Features | 5-Methylthiophene ring, 4-Thioanisole group, Secondary Alcohol |
| Molecular Formula | C₁₃H₁₄OS₂ |
| Molecular Weight | ~250.38 g/mol |
| Physical State | Solid (Likely off-white to yellow crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate; Insoluble in Water.[1][3][4][5][6] |
| Stability | Air Sensitive: Thioether is prone to oxidation to sulfoxide/sulfone.[1][2] Acid Sensitive: Thiophene alcohols can dehydrate or polymerize under acidic conditions.[2] |
Hazard Identification (GHS Classification & SAR Analysis)
Note: As a research chemical, specific toxicological data may be limited. The following classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous thiophene and thioether compounds.
Core Hazards[2]
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).[1][2] Thiophene derivatives often exhibit moderate acute toxicity.
-
Skin & Eye Irritation: Category 2 (Causes skin irritation) / Category 2A (Causes serious eye irritation).[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][7]
-
Sensitization: Potential skin sensitizer due to the thiophene moiety.[2]
-
Olfactory Hazard: The methylthio (thioether) group can generate a stench, though less volatile than thiols. Metabolic degradation may release odorous byproducts.[1][2]
Critical Reactivity Hazards[2]
-
Oxidation: The sulfur atom in the thioether group is readily oxidized by strong oxidizers (e.g., mCPBA, H₂O₂) to the sulfoxide or sulfone.
-
Acid Lability: The secondary alcohol adjacent to the electron-rich thiophene ring is prone to acid-catalyzed dehydration, forming a reactive vinyl thiophene cation (potential polymerization).[1][2]
Operational Handling Protocols
A. Engineering Controls (The "Barrier" Principle)
All manipulation of the solid or solution must occur within a certified Chemical Fume Hood .[1][2]
-
Face Velocity: Maintain >0.5 m/s (100 fpm).
-
Filtration: Ensure exhaust scrubbers are active if large quantities (>10g) are processed, to mitigate sulfur odors.
-
Static Control: Use anti-static weighing boats and grounded spatulas, as organic solids can accumulate static charge leading to dispersion.[2]
B. Personal Protective Equipment (PPE) Matrix
| Body Part | Requirement | Rationale |
| Hands | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Sulfur compounds can permeate standard latex.[1][2] Double gloving provides a breakthrough time buffer. |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient for powders that may sublime or disperse.[1][2] |
| Respiratory | N95/P100 (if outside hood) | Only required if engineering controls fail.[1] Primary protection is the fume hood. |
| Body | Lab Coat + Tyvek Sleeves | Prevents contamination of street clothes and skin absorption.[1][2] |
C. Synthesis & Reaction Safety
Context: This alcohol is typically synthesized via the addition of a Grignard reagent (from 2-bromo-5-methylthiophene) to 4-(methylthio)benzaldehyde.[1][2]
-
Inert Atmosphere: Run all reactions under Nitrogen (N₂) or Argon (Ar).[1][2] The intermediate alkoxide is sensitive to moisture; the final product is sensitive to air oxidation over time.
-
Quenching: Quench Grignard reactions slowly at 0°C. Exothermic evolution of alkanes can cause solvent bumping.[2]
-
Purification: Avoid strongly acidic silica gel during chromatography. Use neutralized silica (treated with 1% Triethylamine) to prevent decomposition of the alcohol.[1]
Decision Logic for Handling (Visualization)
The following diagram illustrates the decision matrix for handling this sulfur-containing intermediate, prioritizing odor control and oxidation prevention.
Figure 1: Operational workflow for handling sensitive sulfur-containing intermediates.
Emergency Response & First Aid
Spill Management
Do NOT use standard paper towels for sulfur spills (spreads odor). [1][2]
-
Isolate: Evacuate the immediate area if dust is airborne.[1][2]
-
Neutralize: Cover the spill with a specialized Solvent Adsorbent (e.g., activated carbon or vermiculite) to suppress vapor/odor.[2]
-
Clean: Sweep up carefully (avoid dust generation) and place in a sealed container.
-
Decontaminate: Wash the surface with a dilute bleach solution (10% sodium hypochlorite) only if the bulk material is removed.[1][2] Warning: Bleach oxidizes thioethers to sulfoxides (odorless) but can generate heat.[1]
First Aid
Storage & Stability
-
Temperature: Store at -20°C (Freezer).
-
Container: Amber glass vial with a Teflon-lined cap (protects from light and prevents sulfur permeation).[1]
-
Shelf Life: Re-test purity (NMR/HPLC) every 6 months. Look for the appearance of sulfoxide peaks (shift in NMR) or dehydration products (vinyl protons).[1]
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic, Irritant).[2]
-
Segregation: Sulfur Waste Stream .[1][2] Do NOT mix with strong oxidizers (Nitric acid, Peroxides) in the waste container to prevent exothermic runaway or gas evolution.
-
Labeling: Clearly label as "Contains Thiophenes/Sulfides - Stench."
References
-
PubChem Compound Summary . (2025). Thiophene and Thioether Derivatives. National Center for Biotechnology Information. [Link]
-
National Research Council (US) . (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Nomura, S., et al. (2010).[2] "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor".[2] Journal of Medicinal Chemistry, 53(17), 6355–6360. (Context on synthesis and stability of thiophene intermediates). [Link]
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Methodological & Application
Synthesis of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol: An Application Note and Protocol for Drug Discovery Intermediates
Introduction: The Prominence of Thiophene Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the thiophene nucleus stands as a privileged scaffold, consistently featured in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have rendered it a cornerstone in the design of novel therapeutics. Thiophene-containing molecules have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7][8] The synthesis of diverse thiophene derivatives is therefore a critical endeavor for medicinal chemists and drug development professionals. This application note provides a detailed, field-proven protocol for the synthesis of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol, a key intermediate for the elaboration into more complex drug candidates. The described Grignard reaction is a robust and scalable method for the formation of this crucial carbon-carbon bond, yielding a secondary alcohol poised for further functionalization.
Reaction Overview and Mechanism
The synthesis of this compound is achieved through the nucleophilic addition of a Grignard reagent to an aldehyde. Specifically, the organomagnesium halide, 4-(methylthio)phenylmagnesium bromide, is prepared in situ from 4-bromothioanisole and magnesium turnings. This potent nucleophile then attacks the electrophilic carbonyl carbon of 5-methyl-2-thiophenecarboxaldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.
The Grignard reaction is highly sensitive to moisture and protic solvents; therefore, all glassware must be scrupulously dried, and anhydrous solvents are essential for the success of the reaction.[3][9]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Methyl-2-thiophenecarboxaldehyde | ≥98% | Sigma-Aldrich |
| 4-Bromothioanisole | ≥97% | Alfa Aesar |
| Magnesium turnings | ≥99.5% | Acros Organics |
| Anhydrous Diethyl Ether (Et₂O) | ≥99.7%, inhibitor-free | Fisher Scientific |
| Iodine (I₂) | Crystal, Reagent Grade | J.T. Baker |
| Hydrochloric Acid (HCl) | 37% | VWR |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | EMD Millipore |
| Ethyl Acetate (EtOAc) | HPLC Grade | Honeywell |
| Hexanes | HPLC Grade | Honeywell |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Schlenk line (optional, but recommended)
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Flash chromatography system
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol
Part 1: Preparation of 4-(Methylthio)phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas (Nitrogen or Argon) and allowed to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Place magnesium turnings (1.2 g, 50 mmol) in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface.[9] Allow the flask to cool.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 4-bromothioanisole (8.12 g, 40 mmol) in 40 mL of anhydrous diethyl ether.
-
Grignard Initiation: Add approximately 5 mL of the 4-bromothioanisole solution to the magnesium turnings. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[6] If the reaction does not start, gentle warming of the flask with a warm water bath may be necessary.
-
Grignard Formation: Once the reaction has initiated, add the remaining 4-bromothioanisole solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be a dark, cloudy gray. Allow the solution to cool to room temperature.
Part 2: Synthesis of this compound
-
Aldehyde Preparation: In a separate dry 250 mL round-bottom flask under an inert atmosphere, dissolve 5-methyl-2-thiophenecarboxaldehyde (5.04 g, 40 mmol) in 50 mL of anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.
-
Nucleophilic Addition: Slowly add the freshly prepared Grignard reagent from Part 1 to the cooled aldehyde solution via a cannula or dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by TLC (Hexanes:EtOAc, 4:1).
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., 95:5 to 80:20) as the eluent. The fractions containing the desired product can be identified by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or solid.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | d | 2H | Ar-H (ortho to -SMe) |
| ~7.20 | d | 2H | Ar-H (meta to -SMe) |
| ~6.80 | d | 1H | Thiophene-H |
| ~6.65 | d | 1H | Thiophene-H |
| ~5.90 | s | 1H | -CH (OH)- |
| ~2.50 | s | 3H | -SCH ₃ |
| ~2.45 | s | 3H | Thiophene-CH ₃ |
| ~2.20 | s | 1H | -OH |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly. The spectrum should be recorded in CDCl₃.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | Thiophene-C -CH(OH) |
| ~140.0 | Ar-C -SMe |
| ~138.0 | Ar-C -CH(OH) |
| ~128.0 | Thiophene-C -CH₃ |
| ~127.0 | Ar-C H |
| ~126.5 | Ar-C H |
| ~125.0 | Thiophene-C H |
| ~124.0 | Thiophene-C H |
| ~70.0 | -C H(OH)- |
| ~16.0 | -SC H₃ |
| ~15.5 | Thiophene-C H₃ |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly. The spectrum should be recorded in CDCl₃.
Mass Spectrometry
The mass spectrum (Electron Ionization, EI) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₃H₁₄OS₂), which is 250.05 g/mol . Common fragmentation patterns may include the loss of a hydroxyl group (-OH), a methyl group (-CH₃), or cleavage of the bond between the two aromatic rings.
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction does not initiate | - Wet glassware or solvent- Inactive magnesium surface | - Ensure all glassware is thoroughly flame-dried.- Use freshly opened anhydrous solvent.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[6] |
| Low yield of the desired product | - Incomplete Grignard formation- Side reactions (e.g., Wurtz coupling)- Inefficient extraction or purification | - Ensure the Grignard reagent is fully formed before adding the aldehyde.- Maintain a slow addition rate of the alkyl halide to the magnesium.- Perform thorough extractions and optimize the chromatography conditions. |
| Presence of unreacted starting material | - Insufficient Grignard reagent- Incomplete reaction | - Use a slight excess of the Grignard reagent (1.1-1.2 equivalents).- Increase the reaction time after the addition of the Grignard reagent. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound, a valuable intermediate in drug discovery. By adhering to the detailed steps and understanding the underlying chemical principles, researchers can confidently and efficiently produce this compound for further synthetic transformations. The robust nature of the Grignard reaction, coupled with careful experimental technique, ensures a high yield and purity of the final product, thereby accelerating the development of novel thiophene-based therapeutics.
References
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Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. The thiophene moiety has been ranked 4th in the US FDA drug approval of small drug molecules, with around 7 drug approvals over the last decade. The present review covers USFDA-approved drugs possessing a thiophene ring system. Our analysis reveals that 26 drugs possessing thiophene nuclei have been approved under different pharmacological classes. The review further covers reported thiophene and its substituted analogues with diverse biological activities, including anti-diabetic, anticancer, anti-inflammatory, anticonvulsant, and antioxidant activity. (Source: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC, [Link])
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (Source: The Significance of Thiophene in Medicine: A Systematic Review of the Literature, [Link])
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (Source: RSC Publishing, [Link])
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This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (Source: The Royal Society of Chemistry, [Link])
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(5-methylthiophen-2-yl)methanol (C6H8OS) - PubChemLite. (Source: PubChem, [Link])
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3 - Organic Syntheses Procedure. (Source: Organic Syntheses, [Link])
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (Source: ACS Publications, [Link])
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Compound 528074: (5-Methylthiophen-2-yl)methanol - Dataset - Catalog - Data.gov. (Source: Data.gov, [Link])
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Grignard Reaction - Cambridge University Press. (Source: Cambridge University Press, [Link])
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Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. (Source: Impactfactor.org, [Link])
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(5-methyl-2-(methylthio)phenyl)(phenyl)methanol - AOBChem. (Source: AOBChem, [Link])
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Pharmacological action and sar of thiophene derivatives: A review - ResearchGate. (Source: ResearchGate, [Link])
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Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (Source: YouTube, [Link])
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Synthesis and Characterization of thiophene derivatives and its biological applications. (Source: ResearchGate, [Link])
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Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)- - Research and Reviews. (Source: Research and Reviews, [Link])
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (Source: Journal of Organic Chemistry, [Link])
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Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC. (Source: National Center for Biotechnology Information, [Link])
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Methanol, [(phenylmethyl)thio]- | C8H10OS | CID 259512 - PubChem - NIH. (Source: National Institutes of Health, [Link])
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Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents - Organic Chemistry Portal. (Source: Organic Chemistry Portal, [Link])
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (Source: EPFL, [Link])
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Arylations with nitroarenes for one-pot syntheses of triaryl-methanols and tetraarylmethanes - Organic Chemistry Frontiers (RSC Publishing). (Source: RSC Publishing, [Link])
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Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes - ResearchGate. (Source: ResearchGate, [Link])
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Synthesis of Thienylmethanol via Grignard Reaction: An Application Note and Protocol
Introduction
Thienylmethanol and its derivatives are pivotal structural motifs in medicinal chemistry and drug development. The thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties, including enhanced metabolic stability and improved potency. The hydroxymethyl group provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR). The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a robust and scalable method for the synthesis of thienylmethanols, making it a critical tool for researchers in pharmaceutical and chemical sciences.[1] This application note provides a comprehensive guide to the synthesis of 2-thienylmethanol, detailing the underlying mechanistic principles, a field-proven experimental protocol, and critical considerations for success.
Mechanistic Rationale: The Grignard Reaction
The synthesis of 2-thienylmethanol via the Grignard reaction is a two-step process. The first step involves the formation of the Grignard reagent, 2-thienylmagnesium bromide, through the reaction of 2-bromothiophene with magnesium metal in an ethereal solvent.[1][2] The magnesium inserts into the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.
The second step is the nucleophilic addition of the Grignard reagent to an electrophilic carbonyl carbon, in this case, formaldehyde.[1] The highly polarized carbon-magnesium bond of the Grignard reagent facilitates the attack on the carbonyl carbon of formaldehyde. This results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired primary alcohol, 2-thienylmethanol.[1]
Experimental Protocol
This protocol details the synthesis of 2-thienylmethanol from 2-bromothiophene and paraformaldehyde. All glassware should be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Supplier |
| Magnesium turnings | Mg | 24.31 | 2.67 g | 0.11 | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | 1 crystal | - | Sigma-Aldrich |
| 2-Bromothiophene | C₄H₃BrS | 163.04 | 16.3 g (10.7 mL) | 0.10 | Alfa Aesar |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | Fisher Scientific |
| Paraformaldehyde | (CH₂O)n | - | 3.30 g | 0.11 | Acros Organics |
| Hydrochloric Acid (1 M) | HCl | 36.46 | ~50 mL | - | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~30 mL | - | J.T. Baker |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~30 mL | - | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | EMD Millipore |
Step-by-Step Procedure
Part 1: Formation of the Grignard Reagent (2-Thienylmagnesium Bromide)
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a pressure-equalizing dropping funnel, and a rubber septum. Flame-dry the entire apparatus under a flow of dry nitrogen and allow it to cool to room temperature.
-
Initiation: To the flask, add magnesium turnings (2.67 g, 0.11 mol) and a single crystal of iodine.
-
Reagent Addition: In the dropping funnel, prepare a solution of 2-bromothiophene (16.3 g, 0.10 mol) in anhydrous diethyl ether (50 mL). Add approximately 5 mL of this solution to the magnesium turnings.
-
Reaction Initiation: The reaction should initiate spontaneously, evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Grignard Formation: Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise from the dropping funnel at a rate that maintains a steady reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent. The solution will appear as a cloudy, grey-to-brown suspension.
Part 2: Reaction with Paraformaldehyde
-
Formaldehyde Suspension: In a separate, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add paraformaldehyde (3.30 g, 0.11 mol) and anhydrous diethyl ether (50 mL). Cool this suspension to 0 °C in an ice bath.
-
Grignard Addition: Slowly add the freshly prepared 2-thienylmagnesium bromide solution to the paraformaldehyde suspension via cannula transfer under a positive pressure of nitrogen. Maintain the reaction temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid (~50 mL) until the aqueous layer is acidic (test with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain 2-thienylmethanol as a colorless to pale yellow oil.
Workflow Diagram
Caption: Workflow for the synthesis of 2-thienylmethanol.
Expected Results and Data
| Parameter | Value | Reference |
| Appearance | Colorless to pale yellow oil | [1] |
| Molecular Formula | C₅H₆OS | [3] |
| Molecular Weight | 114.17 g/mol | [3] |
| Boiling Point | 207 °C (atm) | [4] |
| Yield | 60-75% | General expectation for this type of reaction |
| ¹H NMR (CDCl₃, δ) | 7.25 (dd, 1H), 7.00 (m, 1H), 6.90 (m, 1H), 4.80 (s, 2H), 2.50 (br s, 1H) | Literature values |
| ¹³C NMR (CDCl₃, δ) | 145.0, 126.8, 125.5, 124.0, 60.5 | Literature values |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Grignard reaction does not initiate | - Wet glassware or solvent- Inactive magnesium surface | - Ensure all glassware is oven-dried and solvent is anhydrous.- Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gently crush the magnesium turnings with a dry stirring rod. |
| Low yield of Grignard reagent | - Presence of moisture- Side reaction (Wurtz coupling) | - Maintain strict anhydrous conditions.- Add the alkyl halide solution slowly to the magnesium suspension to minimize localized high concentrations. |
| Formation of significant byproducts | - Reaction with atmospheric CO₂- Incomplete reaction with formaldehyde | - Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.- Ensure an adequate excess of formaldehyde is used and allow for sufficient reaction time. |
| Difficulty in purification | - Presence of unreacted starting material or byproducts | - Ensure the workup procedure is followed meticulously.- Perform vacuum distillation carefully, collecting the fraction at the correct boiling point and pressure. |
Conclusion
The Grignard reaction provides an efficient and reliable method for the synthesis of 2-thienylmethanol, a valuable building block in drug discovery. By adhering to strict anhydrous conditions and following the detailed protocol outlined in this application note, researchers can consistently achieve good yields of the desired product. The versatility of the Grignard reaction allows for the synthesis of a wide array of substituted thienylmethanols, facilitating the exploration of novel chemical space in the pursuit of new therapeutic agents.
References
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Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
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(ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. (2022, August 2). Filo. Retrieved February 15, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
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Preparation of 2-bromothiophene. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]
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How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? (2021, December 31). ResearchGate. Retrieved February 15, 2026, from [Link]
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The Grignard Reaction. (n.d.). Retrieved February 15, 2026, from [Link]
- CN111763194A - A kind of preparation method of 2-bromothiophene. (n.d.). Google Patents.
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thiophene - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
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2-thiophenethiol - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
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Grignard Reagent‐Mediated Regioselective 1,8‐Addition of α‐(2‐Thienylidene)‐β‐ketosulfones. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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2-Thiophenemethanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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2-Thiopheneethanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Empowering alcohols as carbonyl surrogates for Grignard-type reactions. (2020, November 26). PMC. Retrieved February 15, 2026, from [Link]
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2-vinylthiophene - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
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Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). PMC. Retrieved February 15, 2026, from [Link]
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Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021, June 25). ResearchGate. Retrieved February 15, 2026, from [Link]
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The purification of lithium by vacuum distillation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (n.d.). Kuwait Journal of Science. Retrieved February 15, 2026, from [Link]
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Experimental Study on the Extractive Distillation Based Purification of second Generation Bioethanol. (2019, May 31). Chemical Engineering Transactions. Retrieved February 15, 2026, from [Link]
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Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. (2023, August 25). MDPI. Retrieved February 15, 2026, from [Link]
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Application Note: High-Resolution Purification of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol, a key intermediate in pharmaceutical research and drug development. The inherent moderate polarity of this diarylmethanol, stemming from its hydroxyl group and sulfur-containing aromatic rings, presents a unique purification challenge, often complicated by structurally similar impurities from its synthesis. This guide details a robust methodology using normal-phase flash column chromatography on silica gel. We will explore the rationale behind the selection of the stationary and mobile phases, the systematic development of an optimal gradient elution method using Thin-Layer Chromatography (TLC), and a step-by-step protocol for achieving >98% purity. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable purification strategy for this class of compounds.
Introduction and Scientific Rationale
Thiophene-containing compounds are privileged pharmacophores in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1] this compound is a valuable building block in the synthesis of novel therapeutic agents. Its biological activity is intrinsically linked to its purity; trace impurities can lead to ambiguous biological data, side reactions, or increased toxicity.[2]
The primary challenge in purifying this molecule lies in its moderate polarity. The hydroxyl group allows for strong interaction with polar stationary phases, while the two bulky, sulfur-containing aromatic rings confer significant non-polar character. Column chromatography is the technique of choice for this task, as it separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3][4] This protocol will utilize silica gel as the polar stationary phase, a standard and effective choice for separating thiophene derivatives and other heterocyclic compounds.[5][6] The separation is driven by the principle of differential adsorption, where more polar compounds interact more strongly with the silica gel and thus elute later than less polar compounds.[7]
Physicochemical Properties & Strategic Implications
Understanding the properties of the target molecule is crucial for designing an effective purification strategy.
| Property | Value (Estimated) | Implication for Chromatography |
| Molecular Formula | C₁₃H₁₄OS₂ | --- |
| Molecular Weight | 250.38 g/mol | --- |
| Appearance | Expected to be an off-white to yellow solid or viscous oil | Dry loading onto the column is recommended to avoid streaking. |
| Polarity | Moderately Polar | Suitable for normal-phase chromatography on silica gel. The hydroxyl group will be the primary site of interaction with the stationary phase. |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Acetone); Insoluble in water | The crude mixture can be easily dissolved for sample preparation and loading. |
Method Development: From TLC to Gradient Elution
The key to a successful column chromatography separation is the selection of an appropriate mobile phase (eluent).[7] Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening solvent systems and predicting the outcome of the column separation.
Causality of Eluent Selection
The mobile phase's function is to transport the analyte through the stationary phase.[8] Its polarity directly competes with the analyte for binding sites on the silica gel.[7]
-
A non-polar solvent (e.g., Hexane) will result in slow elution for all but the most non-polar impurities.
-
A polar solvent (e.g., Ethyl Acetate) will accelerate the elution of all compounds.
The ideal eluent system for this separation is a binary mixture of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate, EtOAc). This combination allows for fine-tuning of the mobile phase polarity to achieve optimal separation between the target compound and any impurities.
Protocol for TLC-Based Method Development
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in dichloromethane (DCM) or ethyl acetate to create a ~1 mg/mL solution.
-
Spot the TLC Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing a pre-screened solvent system. Start with a low-polarity mixture, such as 95:5 (v/v) Hexane:EtOAc.
-
Visualize: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Analyze and Optimize:
-
The ideal solvent system will show the desired product spot with a Retention Factor (Rf) between 0.25 and 0.35 .
-
If the Rf is too low (<0.2), increase the polarity by adding more ethyl acetate (e.g., 90:10 Hexane:EtOAc).
-
If the Rf is too high (>0.5), decrease the polarity by reducing the ethyl acetate content (e.g., 97:3 Hexane:EtOAc).
-
Ensure there is clear separation (ΔRf > 0.1) between the product spot and major impurity spots.
-
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1.0 gram of crude this compound and can be scaled accordingly.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)[9]
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Celite or additional Silica Gel (for dry loading)
-
Glass chromatography column or automated flash chromatography system
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Preparation (Wet Slurry Packing):
-
Secure a glass chromatography column vertically. Place a small plug of cotton at the bottom, followed by a 1 cm layer of sand.[10]
-
In a separate beaker, prepare a slurry of silica gel (approx. 50 g for 1 g of crude product) in 100% hexane.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Allow the silica to settle into a uniform bed, then add a 1-2 cm layer of sand on top to prevent disruption during solvent addition.
-
Drain the excess hexane until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (1.0 g) in a minimal amount of DCM (5-10 mL).
-
Add 2-3 g of Celite or silica gel to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[11]
-
Carefully add this powder to the top of the packed column, creating an even layer.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase, as determined by your initial TLC analysis (e.g., 98:2 Hexane:EtOAc). This will elute very non-polar impurities first.
-
Proceed with a gradient elution. Gradually and systematically increase the polarity of the mobile phase. A suggested gradient is as follows:
-
200 mL of 98:2 Hexane:EtOAc
-
200 mL of 95:5 Hexane:EtOAc
-
400 mL of 90:10 Hexane:EtOAc (The product should begin to elute here)
-
200 mL of 80:20 Hexane:EtOAc (To elute any remaining product and more polar impurities)
-
-
Collect the eluent in fractions of 15-20 mL into numbered test tubes or vials.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Fractions containing only the target compound (single spot at the correct Rf) should be combined in a clean, tared round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using NMR or LC-MS.
-
Expected Results
| Parameter | Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Apparent Rf of Pure Product | ~0.3 in 90:10 Hexane/EtOAc |
| Typical Recovery | 80-95% |
| Purity after Purification | >98% (determined by ¹H NMR or HPLC) |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | 1. Incorrect mobile phase polarity. 2. Column was overloaded with crude sample. 3. Column was packed unevenly. | 1. Re-optimize the solvent system using TLC; use a shallower gradient. 2. Reduce the amount of sample loaded (aim for 1:50 to 1:100 sample-to-silica ratio). 3. Repack the column carefully, ensuring no air bubbles or cracks. |
| Product Elutes Too Quickly (Low Resolution) | Mobile phase is too polar. | Start with a lower polarity eluent (less ethyl acetate) and use a more gradual gradient. |
| Product Won't Elute from Column | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. |
| Cracked or Channeling Silica Bed | 1. Column ran dry. 2. Heat generated during adsorption of solvent onto dry-packed silica. | 1. Always keep the silica bed wetted with solvent. 2. Use the wet slurry packing method described in the protocol. |
Conclusion
The described flash column chromatography protocol provides a reliable and efficient method for the high-purity isolation of this compound. The systematic approach, beginning with TLC-based method development and employing a gradient elution, allows for the effective removal of both less polar and more polar impurities. This methodology is crucial for ensuring the quality and consistency of this important chemical intermediate, thereby supporting the integrity of subsequent research and development activities.
References
-
Modified Column Lamography Silicone Powder Separates Thiophene and its Derivatives. Taylor & Francis Online. Available at: [Link]
-
Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. Journal of Applied Sciences Research. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Organic Syntheses Procedure: Furan-2-yl(phenyl)methanol. Organic Syntheses. Available at: [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
-
Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. Diva-portal.org. Available at: [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]
-
Mobile and Stationary Phases in Chromatography Explained. Pharma Now. Available at: [Link]
-
Stationary Phase vs. Mobile Phase. Solubility of Things. Available at: [Link]
-
What Drives a Separation — the Stationary Phase or the Mobile Phase? Chromatography Online. Available at: [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available at: [Link]
-
Mobile Phase vs Stationary Phase. extraktLAB. Available at: [Link]
-
Medicinal chemistry-based perspective on thiophene and its derivatives. ResearchGate. Available at: [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. Available at: [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. ACS Publications. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromtech.com [chromtech.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. tandfonline.com [tandfonline.com]
- 6. diva-portal.org [diva-portal.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
experimental protocol for derivatization of thienylmethanol hydroxyl group
Abstract
2-Thienylmethanol (2-thiophenemethanol) is a critical bioisostere for benzyl alcohol in medicinal chemistry, widely used in the synthesis of anti-inflammatory and oncological pharmacophores. However, the electron-rich thiophene ring presents a unique challenge: it is highly susceptible to acid-catalyzed polymerization and electrophilic attack at the C2/C5 positions. Standard alcohol derivatization protocols involving strong mineral acids or harsh Lewis acids often result in tarring or ring degradation.
This Application Note details three optimized protocols designed specifically to preserve the thiophene moiety while achieving quantitative derivatization of the hydroxyl group:
-
Analytical Silylation (GC-MS): A moisture-controlled BSTFA protocol.
-
Synthetic Halogenation (Appel Reaction): A neutral-pH alternative to thionyl chloride.
-
Chemo-Selective Acylation: A DMAP-catalyzed esterification to avoid competitive C-acylation.
Analytical Derivatization: Silylation for GC-MS
Objective: Convert the polar hydroxyl group into a volatile trimethylsilyl (TMS) ether to improve peak shape, resolution, and thermal stability during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Expert Insight: Thiophene rings are sulfur-rich and can occasionally exhibit non-specific binding in active GC liners. Silylation not only volatilizes the alcohol but also sterically shields the polar oxygen, preventing adsorption. We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) over MSTFA because the by-products (TMS-trifluoroacetamide) are more volatile and less likely to foul the detector source. TMCS (Trimethylchlorosilane) is added at 1% as a catalyst to overcome the steric hindrance of the thiophene ring adjacent to the methylene group.
Protocol A: BSTFA/TMCS Silylation
Reagents:
-
Analyte: 2-Thienylmethanol (approx. 1-5 mg)
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger)
-
Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck)
-
Drying Agent: Anhydrous Sodium Sulfate (
)
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 2 mg of 2-thienylmethanol in 500 µL of anhydrous pyridine in a 1.5 mL GC vial.
-
Critical Step: Ensure the sample is completely water-free. Water hydrolyzes BSTFA. If moisture is suspected, add a micro-spatula tip of anhydrous
and centrifuge before transferring the supernatant.
-
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap immediately with a Teflon-lined crimp cap.
-
Incubation: Vortex for 10 seconds. Heat the vial at 65°C for 30 minutes in a dry block heater.
-
Note: While many alcohols react at room temperature, the thiophene ring adds slight steric bulk; heating ensures quantitative conversion.
-
-
Analysis: Inject 1 µL directly into the GC-MS (Split ratio 10:1 to 50:1 depending on concentration).
Data Validation:
The mass spectrum should show a molecular ion peak at M+ = 186 m/z (Parent 114 + TMS 72). Look for the characteristic loss of a methyl group (
Synthetic Transformation: The Appel Reaction (Halogenation)[1][2]
Objective: Convert 2-thienylmethanol to 2-(bromomethyl)thiophene or 2-(chloromethyl)thiophene for use as an alkylating agent.
Expert Insight (The "Why"):
Standard chlorination using Thionyl Chloride (
Protocol B: Neutral Bromination via Appel Reaction
Reagents:
-
Substrate: 2-Thienylmethanol (1.0 equiv)
-
Reagent A: Triphenylphosphine (
) (1.2 equiv) -
Reagent B: Carbon Tetrabromide (
) (1.2 equiv) -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add 2-thienylmethanol (1.0 eq) and (1.2 eq) dissolved in anhydrous DCM ( concentration). Cool to 0°C .[2] -
Addition: Dissolve
(1.2 eq) in minimal DCM. Add this solution dropwise to the reaction flask over 20 minutes.-
Observation: The solution may turn slightly yellow, but should not turn black (indication of polymerization).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc).[3] The polar alcohol spot should disappear, replaced by a less polar halide spot.
-
Workup:
-
Add Pentane or Hexane to the reaction mixture (precipitates Triphenylphosphine oxide,
). -
Filter through a silica plug to remove the bulk of the phosphine oxide.
-
Concentrate the filtrate carefully (product is lachrymatory and volatile).
-
-
Purification: Flash chromatography (100% Pentane or Hexane).
Quantitative Data Summary:
| Method | Reagents | pH Condition | Yield | Stability of Thiophene Ring |
| Standard | Acidic ( | < 30% (Tar) | Poor (Polymerization) | |
| Appel (Recommended) | Neutral (~7) | 85-92% | Excellent |
Synthetic Transformation: Chemo-Selective O-Acylation
Objective: Synthesize thienyl esters without triggering Friedel-Crafts C-acylation on the ring.
Expert Insight:
Using Acyl Chlorides with Lewis Acids (
Protocol C: DMAP-Catalyzed Esterification
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-thienylmethanol (1.0 eq) in DCM.
-
Base Addition: Add Triethylamine (
, 1.5 eq) and catalytic DMAP (0.1 eq). -
Acylation: Add Acetic Anhydride (or desired anhydride) (1.2 eq) dropwise at 0°C.
-
Quench: After 2 hours at RT, quench with saturated
(aq). -
Extraction: Extract with DCM, wash with brine, dry over
.
Visualizations (Graphviz)
Figure 1: Decision Tree for Thienylmethanol Derivatization
Caption: Decision logic for derivatizing acid-sensitive thiophene alcohols. Note the critical divergence at the acidity check to avoid polymerization.
Figure 2: Appel Reaction Mechanism (Neutral Halogenation)
Caption: Mechanistic flow of the Appel reaction. The formation of the strong P=O bond drives the reaction under neutral conditions, preserving the thiophene ring.
References
-
Organic Chemistry Portal. (n.d.). Appel Reaction: Mechanism and Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by GC-MS. PubChem. Retrieved from [Link]
Sources
catalytic applications of metal complexes with thienylmethanol ligands
Abstract
This technical guide details the design, synthesis, and catalytic utility of metal complexes bearing thienylmethanol (2-thiophenemethanol) and its chiral amino-alcohol derivatives . Unlike simple phenyl-based analogs, thienyl-substituted ligands offer unique hemilabile coordination (O,S-donor sets) and distinct electronic profiles (electron-rich
Ligand Architecture & Coordination Mechanics
The utility of thienylmethanol ligands stems from the "Thiophene Effect" in coordination chemistry. The sulfur atom in the thiophene ring is a soft donor, while the hydroxyl oxygen is a hard donor. This creates a dichotomy in metal binding:
-
Hard Metals (Ti, Al, Mg): The interaction is primarily O-monodentate . The sulfur atom does not bind strongly but provides steric bulk and electronic stabilization via the proximal
-system. -
Soft/Borderline Metals (Zn, Pd, Ru): The ligand can adopt a bidentate (
-O,S) mode. For Zinc, this hemilability stabilizes transition states. For Palladium/Ruthenium, the sulfur can act as a catalyst poison if not properly managed (e.g., by using bulky substituents to prevent irreversible binding).
Visualizing Coordination Modes
The following diagram illustrates the dynamic coordination equilibrium critical for catalyst turnover.
Figure 1: Hemilabile equilibrium of thienylmethanol ligands. The S-dissociation is the rate-determining gating mechanism for substrate entry in soft-metal catalysis.
Application I: Asymmetric Addition of Diethylzinc to Aldehydes
Target Audience: Medicinal Chemists, Process Chemists. Core Concept: Chiral amino-alcohols bearing a thienyl group (e.g., derived from 2-acetylthiophene) induce high enantioselectivity in the formation of secondary alcohols. The thienyl group's electron-donating nature enhances the Lewis acidity of the Zn center in the transition state compared to phenyl analogs.
Protocol: Enantioselective Ethylation of Benzaldehyde
Materials:
-
Ligand: (1S, 2R)-1-(2-thienyl)-2-amino-propanol (prepared via asymmetric reduction of the corresponding amino-ketone).
-
Metal Source: Diethylzinc (1.0 M in hexane).
-
Substrate: Benzaldehyde (freshly distilled).
-
Solvent: Anhydrous Toluene.
Step-by-Step Methodology:
-
Catalyst Formation (In Situ):
-
In a flame-dried Schlenk flask under Argon, dissolve the Ligand (5.0 mol%) in anhydrous toluene (2.0 mL).
-
Cool to 0°C.
-
Add Diethylzinc (2.2 equiv) dropwise. Caution: Pyrophoric.
-
Stir at 0°C for 20 minutes. The evolution of ethane gas indicates the formation of the active Zn-alkoxide complex .
-
-
Reaction Initiation:
-
Add Benzaldehyde (1.0 equiv) slowly to the catalyst solution at 0°C.
-
Critical Step: Allow the mixture to warm to Room Temperature (25°C) and stir for 12-18 hours. The thienyl-S interaction stabilizes the intermediate, preventing non-selective background reaction.
-
-
Quenching & Purification:
-
Quench with saturated NH₄Cl solution (aq).
-
Extract with Et₂O (3x). Dry organic phase over MgSO₄.
-
Purify via flash chromatography (Hexane/EtOAc).
-
Expected Results:
-
Yield: >90%
-
Enantiomeric Excess (ee): >94% (R-isomer typically favored for (1S,2R)-ligands).
Application II: Ring-Opening Polymerization (ROP) of Lactide
Target Audience: Polymer Scientists, Materials Engineers. Core Concept: Aluminum or Titanium complexes with thienylmethoxy ligands act as initiators for the "Living" polymerization of cyclic esters. The thienyl group acts as a spectroscopic handle and modifies the solubility profile of the resulting polymer end-group.
Protocol: Synthesis of Poly(L-lactide) (PLLA)
Catalyst Preparation:
-
Complex: [Al(OCH₂-2-Thienyl)₃] or generated in situ from AlEt₃ + 2-Thiophenemethanol.
-
Note: The "Initiator Efficiency" is often defined by the ratio of [Alcohol]/[Al]. A 1:1 or 3:1 ratio is standard.
Experimental Workflow:
-
Glovebox Setup:
-
In a nitrogen-filled glovebox, weigh L-Lactide (1.0 g, recrystallized from toluene) into a vial.
-
Prepare the catalyst solution: Mix AlEt₃ (1 equiv) and 2-Thiophenemethanol (1 equiv) in toluene. Stir for 30 mins to generate the aluminum-alkoxide initiator.
-
-
Polymerization:
-
Add the catalyst solution to the lactide monomer ([Monomer]/[Catalyst] ratio = 100:1).
-
Seal the vessel and heat to 70°C in an oil bath.
-
Monitoring: Aliquots can be taken for ¹H NMR analysis.[1] Look for the disappearance of the methine quartet of lactide (5.0 ppm) and appearance of the polymer multiplet (5.2 ppm).
-
-
Termination:
-
Expose to air/moisture to quench the aluminum center.
-
Precipitate the polymer into cold methanol.
-
Data Analysis Table: Catalyst Performance Comparison
| Catalyst System | Metal Center | Ligand Type | Time (h) | Conversion (%) | PDI (Mw/Mn) |
| Al(OiPr)₃ | Aluminum | Isopropoxide (Control) | 4 | 92 | 1.15 |
| Al(OCH₂Th)₃ | Aluminum | Thienylmethoxide | 3 | 95 | 1.12 |
| Ti(OCH₂Th)₄ | Titanium | Thienylmethoxide | 6 | 88 | 1.35 |
Insight: The Aluminum-thienyl system often shows slightly faster kinetics due to the electron-releasing nature of the thiophene ring stabilizing the cationic character of the metal center during the insertion step.
Troubleshooting & Expert Insights
The "Sulfur Poisoning" Trap:
-
Issue: When applying these ligands to Palladium (Pd) or Platinum (Pt) catalyzed reactions (e.g., hydrogenation), yields often drop.
-
Cause: The Thiophene-Sulfur binds too strongly to soft metals, occupying sites required for alkene coordination.
-
Solution: Use Titanium, Zinc, or Aluminum (Hard/Borderline acids) where the S-binding is reversible. If Pd is required, use bulky substituents at the 3-position of the thiophene ring to sterically hinder S-coordination.
Stability:
-
Thienylmethanol ligands are sensitive to acid-catalyzed polymerization (forming tars). Always store precursors under basic or neutral conditions.
References
-
Asymmetric Organozinc Additions
- Noyori, R., & Kitamura, M. "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.
-
Source: (Foundational mechanistic reference for amino-alcohol Zn catalysis).
-
Thienyl-Substituted Ligands in Catalysis
- Wipf, P., & Ribe, S. "Zirconocene–Zinc Transmetalation and In Situ Catalytic Asymmetric Addition to Aldehydes." Journal of Organic Chemistry, 1998.
-
Source:
-
Ring-Opening Polymerization Mechanisms
- O'Keefe, B. J., et al. "Polymerization of Lactide and Related Cyclic Esters by Discrete Metal Complexes." Chemical Reviews, 2008.
-
Source:
-
Properties of 2-Thiophenemethanol
- PubChem Database. "2-Thiophenemethanol Compound Summary."
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilization of Thiophene-Phenyl Methanol Derivatives
[1][2]
Part 1: Executive Summary & Immediate Action
The Core Problem: You are likely experiencing rapid degradation (discoloration, gum formation) or purity loss during solution-phase handling.[1] This molecule is a "double-edged sword" of reactivity:
-
Acid-Labile: The secondary alcohol is benzylic to both a thiophene ring and a phenyl ring .[1] The 5-methyl-2-thienyl group is excessively electron-rich, stabilizing the carbocation formed upon protonation/water loss.[2][1] This leads to rapid dehydration and subsequent polymerization (turning the solution pink/red/black).[1]
-
Oxidation-Prone: The 4-methylthio (sulfide) group is easily oxidized to a sulfoxide (
) or sulfone ( ) by ambient oxygen or peroxides in solvents.[2][1]
Immediate Stabilization Protocol:
-
Solvent: Use only neutralized solvents.[1] If using CDCl
for NMR, filter it through basic alumina or add a pellet of solid K CO .[1] -
Temperature: Keep solutions on ice (
C) for short-term handling; store neat material at C. -
Atmosphere: Strictly handle under Argon or Nitrogen.[1]
-
Additives: For storage in solution, add 0.1% v/v Triethylamine (Et
N) to scavenge trace acids.[1]
Part 2: Deep Dive – The Science of Instability
To successfully handle this compound, you must understand the degradation mechanisms.[1] We are fighting two distinct pathways: Acid-Catalyzed Dehydration and Sulfide Oxidation .[2][1]
Mechanism 1: The "Pink Death" (Acid-Catalyzed Oligomerization)
The 5-methylthiophene ring acts as a powerful electron donor.[2][1] In the presence of even trace acid (e.g., HCl in CDCl
The resulting carbocation is resonance-stabilized by the thiophene sulfur, making it easy to form but highly reactive toward nucleophiles—specifically, the electron-rich thiophene ring of another molecule.[1] This initiates a chain reaction (Friedel-Crafts alkylation), creating dimers and oligomers.[1]
Mechanism 2: Sulfide Oxidation
The methylthio group (-SMe) is a soft nucleophile.[1] In the presence of peroxides (common in uninhibited THF or Ethers) or singlet oxygen (generated by light exposure to the thiophene chromophore), it converts to the sulfoxide.[1]
Visualizing the Degradation Pathways
Figure 1: Dual degradation pathways.[1] The acid-catalyzed pathway (Red) is the most rapid and destructive, leading to polymerization.[1]
Part 3: Standard Operating Procedures (SOPs)
SOP-01: Solvent Preparation
Standard HPLC grade solvents are often too acidic for this compound.[2][1]
| Solvent | Risk Factor | Pre-treatment Protocol |
| Chloroform / DCM | HIGH | These naturally decompose to HCl.[2][1] Mandatory: Pass through a plug of Basic Alumina before use or store over anhydrous K |
| Ethyl Acetate | MEDIUM | May contain acetic acid.[1] Wash with 5% NaHCO |
| THF / Ethers | MEDIUM | Peroxide risk (oxidizes sulfide).[1] Use only fresh, inhibited, or distilled solvents.[1] Test for peroxides. |
| Methanol / Ethanol | LOW | Generally safe, but protic solvents can facilitate solvolysis if acidic.[1] Keep neutral. |
SOP-02: NMR Sample Preparation
The most common point of failure is dissolving the sample in untreated CDCl
Part 4: Troubleshooting & FAQs
Q1: My clear oil turned into a red/brown gum overnight. Can I save it?
Diagnosis: You have triggered acid-catalyzed polymerization.[2][1] The color comes from the extended conjugation of the poly-thienyl chains.[1] Solution:
-
If slightly pink: Immediately dissolve in Et
O (neutralized) and wash with saturated NaHCO .[1] Dry over Na SO and concentrate at low temp (<30°C). -
If dark brown gum: The sample is likely polymerized.[1] You can attempt a rapid silica plug filtration (using 1% Et
N in the eluent) to recover monomer, but yield loss will be significant.[1]
Q2: I see a new peak at M+16 in my LC-MS.
Diagnosis: This is the sulfoxide (S-oxide).[2][1] The sulfide group has oxidized.[1] Solution:
-
Check your solvents for peroxides.[1]
-
Ensure the sample is stored under Argon.[1]
-
Fix: Sulfoxides can sometimes be reduced back to sulfides using mild reagents (e.g., PPh
and Iodine, or dimethyl sulfide/TiCl ), but this is risky with the sensitive alcohol group.[1] Prevention is key.[1]
Q3: Can I heat this reaction to speed it up?
Answer: No. Thermal energy promotes the elimination of water (dehydration).[1] If heating is absolutely necessary, ensure the pH is strictly buffered to >7.5 and use a radical inhibitor (like BHT) to prevent oxidative side reactions.[1]
Q4: Why does the compound decompose on Silica Gel?
Answer: Silica gel is slightly acidic (pH 4-5).[1] This is enough to destroy your compound during purification.[1] Protocol:
References
-
Thiophene Stability & Reactivity
-
Dehydration Mechanisms of Benzylic Alcohols
-
Handling of Thiophene Derivatives
-
Sulfide Oxidation
-
ScienceDirect Topics. "Sulfide Oxidation."[1] (Details the susceptibility of alkyl-aryl sulfides to oxidation by peroxides and singlet oxygen).
-
Technical Support Center: A Guide to Purifying Crude 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience. Our focus is not just on the "how," but the critical "why" behind each procedural choice.
Section 1: Understanding Your Crude Product - FAQs
This section addresses the crucial first step: characterizing the challenge. The nature of your crude material dictates the most effective purification strategy.
Q1: What are the likely impurities in my crude this compound, assuming a Grignard synthesis route?
A: The synthesis of a diarylmethanol like this typically involves the reaction of a Grignard reagent (e.g., 5-methyl-2-thienylmagnesium bromide) with an aldehyde (4-(methylthio)benzaldehyde). The impurity profile is therefore predictable and stems from the inherent reactivity of the organometallic reagents.[1][2]
Common Impurity Classes:
-
Unreacted Starting Materials: Residual 4-(methylthio)benzaldehyde is a very common impurity.
-
Grignard Reagent Side-Products:
-
Homocoupling Product: A significant byproduct can be the symmetrical biphenyl-type compound formed from the reaction of the Grignard reagent with unreacted aryl halide.[1] In this case, it would be 2,2'-bis(5-methylthienyl). This is favored by higher temperatures and concentrations of the aryl halide.[1][2]
-
Wurtz-type Coupling Products: These can also contribute to a complex mixture.[3]
-
-
Products of Air/Moisture Contamination: Grignard reagents are highly sensitive to moisture and oxygen.[4] Contamination can lead to the formation of phenols and other degradation products, often resulting in a darkened reaction mixture.[3]
-
Over-reduction/Deoxygenation Products: Under certain acidic workup conditions, the product alcohol can be reduced to the corresponding diarylmethane, 5-Methyl-2-thienyl-(4-methylthiophenyl)methane.[5]
Q2: My crude product is a dark, viscous oil, but I expected a solid. What does this mean and how should I proceed?
A: A dark, oily crude product when a solid is expected often points to the presence of significant, non-crystalline impurities that are acting as a solvent for your target compound and depressing its melting point. This can also be indicative of polymeric materials or degradation products formed during the reaction or workup.[3]
Recommended Preliminary Action:
Before proceeding to fine purification like chromatography or recrystallization, perform a liquid-liquid extraction. This will remove water-soluble salts and highly polar impurities.
Protocol: Preliminary Liquid-Liquid Extraction
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash sequentially with:
-
A weak acid (e.g., saturated aqueous NH₄Cl) to neutralize any remaining alkoxide and quench residual Grignard reagent.[6]
-
Water.
-
Saturated aqueous NaCl (brine) to break any emulsions and remove bulk water.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
This process should yield a cleaner, possibly solidifiable, crude material that is more amenable to further purification.
Section 2: Troubleshooting Your Purification Strategy
Choosing the right purification method is critical for success. This section provides a decision-making framework and troubleshooting for the most common techniques.
Caption: Decision workflow for selecting a purification method.
Q3: What is the best primary purification method: Column Chromatography or Recrystallization?
A: Both methods are powerful, but their suitability depends on the specific impurity profile and the physical nature of your crude material.
| Feature | Column Chromatography | Recrystallization / Trituration |
| Principle | Separation based on differential partitioning between a stationary and mobile phase (polarity). | Separation based on differential solubility in a solvent at varying temperatures.[7] |
| Best For | Complex mixtures with multiple components; separating compounds with similar polarities; purifying oils.[8] | Removing small amounts of impurities from a mostly pure solid; large-scale purification.[9] |
| Pros | High resolution; applicable to a wide range of compounds and mixtures. | Can be very efficient for final polishing; cost-effective and scalable; avoids large solvent volumes for elution. |
| Cons | Can be labor-intensive; potential for product degradation on silica; requires larger volumes of solvent. | Finding a suitable solvent can be challenging; not effective if the product "oils out"; less effective for grossly impure materials.[10] |
Recommendation: For a crude product that is oily or contains multiple byproducts of similar polarity to the desired compound, column chromatography is the preferred primary method .[6] If you have a crude solid that is already >80-90% pure, recrystallization is an excellent choice for a final polishing step.
Q4: My compound is streaking on the TLC plate and seems to be degrading on the silica column. What can I do?
A: This is a common issue with moderately polar compounds, especially those containing potentially acidic or basic functional groups or sensitive carbinol protons. The acidic nature of standard silica gel can catalyze degradation or cause strong, irreversible binding.
Troubleshooting Steps:
-
Neutralize the Silica: The simplest solution is often to add a small amount of a basic modifier to your eluent system. Add 0.5-1% triethylamine (Et₃N) to your hexanes/ethyl acetate eluent. This will neutralize the acidic sites on the silica gel, preventing degradation and significantly improving peak shape.
-
Use Deactivated Silica: You can prepare deactivated silica gel by adding a specific percentage of water (w/w) to the dry silica and mixing thoroughly. Alternatively, you can use commercially available deactivated silica.[11]
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase like diol or C18 (for reverse-phase chromatography).
Q5: How do I select the optimal solvent system (eluent) for flash column chromatography?
A: The goal is to find a solvent system where your target compound has a retention factor (R_f) of ~0.3 on a TLC plate. This R_f value provides the best balance for effective separation.
Protocol: TLC-Based Eluent Selection
-
Dissolve a small amount of your crude material in a volatile solvent (e.g., DCM).
-
Spot the solution on several TLC plates.
-
Develop each plate in a different solvent system, starting with non-polar and increasing polarity. Good starting points for this compound are mixtures of Hexanes and Ethyl Acetate (EtOAc) .
-
Try: 9:1, 8:2, 7:3 (Hexanes:EtOAc)
-
-
Visualize the plates under a UV lamp (254 nm) and/or by staining (e.g., with p-anisaldehyde, which is good for alcohols).
-
Identify the spot corresponding to your product. The ideal system will move the product spot to an R_f of 0.25-0.35, while separating it clearly from impurities. Impurities that are less polar will have a higher R_f, and more polar impurities will have a lower R_f.
| Suggested Solvent Systems (Eluents) |
| Primary System: Hexanes:Ethyl Acetate (Gradient from 95:5 to 70:30) |
| Alternative System: Dichloromethane:Methanol (For more polar compounds, start at 99:1) |
| Modifier: Add 0.5-1% Triethylamine if streaking occurs. |
Detailed Protocol: Flash Column Chromatography
This protocol outlines the standard procedure for purifying your compound on a silica gel column.
Caption: Workflow for a typical flash column chromatography experiment.
Step-by-Step Methodology:
-
Column Preparation:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 95:5 Hexanes:EtOAc).[12]
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
Dry Loading (Preferred for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]
-
-
Elution and Collection:
-
Carefully add your eluent to the column.
-
Apply gentle pressure (using a pump or house air) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of EtOAc) to elute more polar compounds.[6]
-
-
Analysis and Isolation:
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Q6: I can't find a single suitable solvent for recrystallization. What should I do?
A: This is a very common scenario. The solution is to use a binary, or two-solvent, system. This involves one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent" or "insoluble solvent").[10] The two solvents must be miscible.
Common Two-Solvent Systems:
-
Ethanol / Water
-
Acetone / Hexanes
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Hexanes
Protocol: Two-Solvent Recrystallization
-
Dissolve your crude solid in the minimum amount of the hot "soluble solvent" (e.g., Acetone).
-
While the solution is still hot, add the "anti-solvent" (e.g., Hexanes) dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.[7]
Q7: My product is "oiling out" instead of crystallizing. How can I fix this?
A: "Oiling out" occurs when the solubility of the compound in the cooling solvent is still too high, or the solution is too supersaturated, causing it to separate as a liquid phase rather than an ordered crystal lattice.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a little more of the "soluble solvent" to reduce the overall saturation, then attempt to cool again, more slowly this time.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]
-
Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" provides a template for further crystallization.
-
Cool More Slowly: Rapid cooling favors oiling out. Allow the solution to cool to room temperature undisturbed for several hours before moving it to an ice bath.
Section 3: Final Purity Assessment
Q8: How do I confirm the purity of my final product?
A: A single method is rarely sufficient. Use a combination of techniques to confidently assess purity:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple eluent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool. The spectrum should show all expected peaks with correct integrations and chemical shifts, and an absence of impurity peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (from the LC chromatogram) and molecular weight confirmation (from the MS).
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.
References
- Vertex AI Search. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Walsh, P. J., et al. (n.d.). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. PMC - NIH.
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL.
- Organic Syntheses. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Org. Synth., 95, 46-59.
- PubMed. (2005, June 15). Liquid chromatographic properties of aromatic sulfur heterocycles on a Pd(II)-containing stationary phase for petroleum analysis.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Chem 267. (n.d.). Recrystallization.
- Kim, J. H. (2004). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Technology, 34(19), 2731-2738.
- ResearchGate. (2025, August 6). Deoxygenation of diarylmethanols with dilute mineral acid.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Methyl-5-nonanol.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. theochem.mercer.edu [theochem.mercer.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cup.edu.cn [cup.edu.cn]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for thienylmethanol synthesis (temperature, solvent, catalyst)
Subject: Optimization of Reaction Conditions for Thienylmethanol Synthesis Ticket ID: CHEM-SUP-2024-THM Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Route Selection
Welcome to the Thienylmethanol Synthesis Support Center. This guide addresses the optimization of 2-thienylmethanol (and its isomers), a critical intermediate in pharmaceutical synthesis (e.g., clopidogrel, pyrantel).
We categorize synthesis into two primary workflows based on your starting material. Select the module below that matches your feedstock.
Route Decision Matrix
Figure 1: Decision tree for selecting the optimal synthetic pathway based on feedstock availability.
Module A: Reduction of Thiophenecarboxaldehyde
Standard Protocol: Sodium Borohydride (NaBH₄) Reduction Alternative: Catalytic Hydrogenation (Green Chemistry)
Optimized Protocol (NaBH₄)
This is the industry standard due to cost-efficiency and mild conditions.
-
Solvent System: Methanol (MeOH) or Ethanol (EtOH).[1]
-
Optimization Note: While NaBH₄ decomposes slowly in MeOH, the reaction with the aldehyde is significantly faster. If side reactions occur, switch to THF:MeOH (9:1) .
-
-
Temperature:
.-
Critical: Initial addition must be at
to prevent runaway exotherms and solvent boiling.
-
-
Stoichiometry: 0.5 – 1.0 eq. NaBH₄ (theoretically 0.25 eq. is needed, but excess drives kinetics).
Troubleshooting Guide: Reduction
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<70%) | Old/Wet NaBH₄ | Reagent Check: NaBH₄ is hygroscopic. If it's clumpy, titrate or replace. Solvent: Ensure solvent is dry; water consumes hydride. |
| "Gooey" / Polymerized Product | Acidic Workup | pH Control: Thienyl alcohols are acid-sensitive (polymerize via carbocation). Quench with sat. |
| Incomplete Conversion | Solvent Inhibition | Solvent Switch: If using pure THF, reaction is slow (borohydrides need protic activation). Add 10% MeOH or use EtOH. |
| Product is Colored (Red/Pink) | Oxidation/Polymerization | Stabilization: Add 0.1% Triethylamine (TEA) to the final product for storage. Store under |
Module B: Lithiation of Thiophene
Protocol: C-C Bond Formation via n-Butyllithium (n-BuLi) Target: Introduction of hydroxymethyl group onto the ring.
Optimized Protocol
-
Solvent: Anhydrous THF (Tetrahydrofuran).[2]
-
Requirement: Water content
.[3]
-
-
Temperature:
(Acetone/Dry Ice).-
Critical: 2-Lithiothiophene is unstable at RT and can undergo "lithium dance" (isomerization) or ring opening.
-
-
Electrophile: Paraformaldehyde (cracked) or gaseous Formaldehyde.
Troubleshooting Guide: Lithiation
| Symptom | Probable Cause | Corrective Action |
| No Reaction / Recovered SM | Wet Reagents | Drying: Use freshly distilled THF (Na/Benzophenone). Titrate n-BuLi before use. |
| Mixture of Isomers | Temperature > | Cryogenics: Maintain |
| Low Yield (Solid Formation) | Paraformaldehyde Issues | Depolymerization: Paraformaldehyde reacts poorly.[2] Crack it thermally and bubble the gas into the lithiated solution, or use monomeric HCHO in THF. |
Module C: Catalytic Optimization (Advanced)
For users requiring scalable, green chemistry approaches (avoiding boron waste).
Catalyst Selection Table
| Catalyst System | Pressure ( | Solvent | Pros | Cons |
| Pd/C (5-10%) | 1–3 bar | MeOH/EtOH | High activity, commercially available. | Can reduce the thiophene ring (poisoning) if over-exposed. |
| Pd(0)EnCat™ | 1 bar (Balloon) | EtOH/EtOAc | Encapsulated catalyst; easy filtration; high chemoselectivity. | Higher cost; slower kinetics than homogeneous catalysts. |
| Ru-Complexes | 20–30 bar | Toluene | High selectivity for C=O over C=C. | Requires high pressure autoclave; expensive ligands. |
Q: Why is my catalyst dying? A: Thiophene sulfur is a known catalyst poison for Palladium and Platinum.
-
Solution: Use higher catalyst loading (10 mol%) or switch to sulfur-tolerant catalysts like Rhenium sulfide or specialized Ruthenium systems.
Detailed Workflows & Mechanisms
Workflow: NaBH₄ Reduction with Safety Quench
Figure 2: Step-by-step reduction workflow emphasizing pH control during the quench phase to prevent polymerization.
Frequently Asked Questions (FAQ)
Q: Can I use acidic water to work up the reaction?
A: Avoid if possible. Thienylmethanol is an allylic-type alcohol (heteroaryl). In the presence of strong acid (HCl), it forms a resonance-stabilized carbocation that rapidly reacts with other alcohol molecules to form poly-thienyl ethers (red/brown goo). Always use Ammonium Chloride (
Q: My product smells like almonds/sulfur. Is this normal? A: The aldehyde starting material has a strong almond-like scent. If the smell persists, the reduction is incomplete. Thiophene derivatives have a characteristic sulfur odor, but a sharp, acrid smell indicates degradation.
Q: How do I store the purified alcohol? A: Thienylmethanol is prone to auto-oxidation and polymerization upon long-term storage.
-
Best Practice: Store at
under Argon/Nitrogen. -
Stabilizer: Adding a trace of base (e.g., solid
pellet) in the vial can prevent acid-catalyzed degradation.
References
-
BenchChem. (n.d.). 2-Thiophenemethanol synthesis mechanism and procedure. Retrieved from
-
Organic Syntheses. (n.d.). Reduction of Aldehydes and Ketones to Alcohols: General Procedures. Org. Synth. Coll. Vol. various. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2006). Hydrogenation of aromatic ketones and aldehydes with hydrogen and Pd(0)EnCat™ 30NP. Beilstein J. Org.[3] Chem., 2, 15. Retrieved from [3]
-
Sigma-Aldrich. (n.d.). 2-Thienyllithium Technical Data Sheet. Retrieved from
-
Thieme Connect. (n.d.). Reaction of Formaldehyde with Organometallic Reagents. Science of Synthesis. Retrieved from
Sources
Technical Support Center: Preventing Unwanted Oxidation of the Methylthiophenyl Group
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the methylthiophenyl group's stability during chemical synthesis. The sulfur atom in a methylthiophenyl group is susceptible to oxidation, which can lead to the undesired formation of methylsulfinyl (a sulfoxide) or methylsulfonyl (a sulfone) moieties.[1][2][3] This unwanted side reaction can derail a synthetic route, leading to complex purification challenges and reduced yields. This guide provides in-depth, field-proven insights and actionable protocols to help you mitigate and prevent this common issue.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing unintended byproducts, and I suspect my methylthiophenyl group is being oxidized. What are the first things I should check?
A1: Unwanted oxidation of the methylthiophenyl group is a frequent issue. The primary suspects are often the reagents and reaction conditions. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Oxidizing Agents: Are you using a strong oxidizing agent in your reaction? Common culprits include peroxides (like H₂O₂), peroxyacids (like m-CPBA), ozone, and even household bleach (NaOCl).[1] The sulfur in the methylthiophenyl group is sensitive to these reagents and can be easily oxidized to a sulfoxide and subsequently to a sulfone.[1][2]
-
Consider Dissolved Oxygen: Reactions run at elevated temperatures or for extended periods can be susceptible to oxidation by atmospheric oxygen, especially in the presence of metal catalysts.[4][5]
-
Check for Peroxide Impurities: Solvents like ethers (e.g., THF, diethyl ether) can form explosive peroxides over time. These impurities can act as unintended oxidizing agents. Always use freshly distilled or peroxide-free solvents.
-
Review Reaction Temperature: Higher temperatures can accelerate the rate of oxidation.[5] Consider if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.
Q2: I need to perform an oxidation on another part of my molecule without affecting the methylthiophenyl group. How can I achieve this chemoselectivity?
A2: Achieving chemoselectivity is a common challenge in organic synthesis.[6][7] Here are some strategies to selectively oxidize other functional groups while preserving the methylthiophenyl moiety:
-
Choose Milder, More Selective Oxidizing Agents: The choice of oxidant is critical. For instance, if you need to oxidize an alcohol to an aldehyde or ketone, consider using milder reagents like Dess-Martin periodinane (DMP) or a Swern oxidation, which are less likely to affect the thioether.[8]
-
Utilize Catalytic Systems: Modern catalysis offers highly selective oxidation methods. For example, specific metal-based catalysts can selectively oxidize alcohols or other functional groups under conditions that leave thioethers untouched.[4][9]
-
Control Stoichiometry: Carefully controlling the stoichiometry of your oxidizing agent is crucial. Using a minimal excess of the oxidant can help prevent over-oxidation of the desired functional group and subsequent attack on the thioether.[2]
Q3: Are there any additives I can use to prevent the oxidation of the methylthiophenyl group?
A3: Yes, the addition of antioxidants can be a highly effective strategy. These compounds act as "scavengers" for oxidizing species in your reaction mixture.
-
Thioethers as Antioxidants: Thioethers themselves can function as secondary antioxidants by decomposing hydroperoxide intermediates.[10][11] Adding a sacrificial, more easily oxidized thioether could potentially protect your primary molecule.
-
Hindered Phenols: These are primary antioxidants that can also be effective.[10]
-
Specific Antioxidants for Biological Molecules: In the context of biologics like monoclonal antibodies, antioxidants such as methionine and sodium thiosulfate have been shown to prevent the oxidation of methionine residues, which are structurally similar to the methylthiophenyl group.[12]
Troubleshooting Guide: A Deeper Dive
This section provides more detailed troubleshooting steps and preventative measures.
Problem: Low Yield Due to Suspected Oxidation
If you are experiencing low yields and have identified oxidized byproducts, consider the following systematic approach to optimize your reaction conditions.
| Parameter | Potential Issue | Recommended Action | Rationale |
| Oxidizing Agent | The chosen oxidant is too harsh and lacks selectivity. | Switch to a milder, more chemoselective oxidizing agent (e.g., DMP, TEMPO-based systems).[8] | Milder oxidants have a higher activation energy for oxidizing the thioether compared to other functional groups like alcohols. |
| Reaction Temperature | High temperatures are accelerating the oxidation of the thioether. | Run the reaction at a lower temperature, even if it requires a longer reaction time. | The rate of oxidation is temperature-dependent. Lowering the temperature can significantly reduce the rate of this side reaction.[5] |
| Atmosphere | Dissolved oxygen is contributing to the oxidation. | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[13][14] | Removing molecular oxygen from the reaction mixture eliminates a key potential oxidant. |
| Solvent Purity | Peroxide impurities in the solvent are causing oxidation. | Use freshly distilled or certified peroxide-free solvents. | Peroxides are potent oxidizing agents that can be present in aged solvents, particularly ethers. |
| Stoichiometry | An excess of the oxidizing agent is leading to over-oxidation. | Carefully control the stoichiometry of the oxidant, aiming for the minimum effective amount.[2] | Limiting the amount of oxidant reduces the likelihood of it reacting with the sensitive thioether group. |
Workflow for Diagnosing and Preventing Oxidation
Here is a logical workflow to systematically address the oxidation of the methylthiophenyl group.
Caption: A decision-making workflow for troubleshooting and preventing the oxidation of the methylthiophenyl group.
Experimental Protocols
Protocol 1: General Procedure for Running a Reaction Under an Inert Atmosphere
This protocol is designed to minimize exposure of the reaction to atmospheric oxygen.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stir bar).
-
Inerting the System: Connect the apparatus to a manifold that can supply both an inert gas (nitrogen or argon) and a vacuum.
-
Purging: Evacuate the apparatus under vacuum and then backfill with the inert gas. Repeat this cycle three times to ensure the removal of atmospheric gases.
-
Solvent and Reagent Addition: Add degassed solvents and reagents via syringe through a septum. To degas a solvent, bubble the inert gas through it for 15-30 minutes.
-
Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to a bubbler or a balloon filled with the inert gas.
Protocol 2: Use of an Antioxidant Additive
This protocol provides a general guideline for using an antioxidant to protect the methylthiophenyl group.
-
Antioxidant Selection: Choose an antioxidant that is soluble in your reaction medium and will not interfere with your desired transformation. Methionine or sodium thiosulfate are good starting points.[12]
-
Stoichiometry: The amount of antioxidant needed will depend on the reaction conditions. Start with a stoichiometric equivalent (1:1 molar ratio) to your substrate containing the methylthiophenyl group. This can be optimized as needed.
-
Procedure:
-
Dissolve your substrate and the antioxidant in the degassed solvent in your inerted reaction vessel.
-
Stir for a few minutes to ensure homogeneity.
-
Proceed with the addition of your other reagents as planned.
-
Monitor the reaction for the consumption of your starting material and the formation of your desired product, while also checking for the presence of oxidized byproducts.
-
Protecting Group Strategies
In cases where the methylthiophenyl group is extremely sensitive to the required reaction conditions, a protecting group strategy may be necessary. While direct protection of a thioether can be challenging, one approach is to temporarily oxidize it to a sulfoxide, which is generally more stable to further oxidation under certain conditions. The sulfoxide can then be reduced back to the thioether at a later stage.
Conceptual Workflow for a Protecting Group Strategy
Caption: A conceptual workflow illustrating the use of a sulfoxide as a temporary protecting group for a thioether.
References
-
Bansal, S., et al. (2023). "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Acta Pharmaceutica Sinica B, 13(5), 1990-2016. Available at: [Link]
-
Bell, A. T., et al. (2000). "Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst." Journal of the Chemical Society, Perkin Transactions 2, (3), 397-402. Available at: [Link]
-
Ashenhurst, J. (2015). "Thiols And Thioethers." Master Organic Chemistry. Available at: [Link]
-
Li, F., et al. (2020). "Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates." Inorganic Chemistry Frontiers, 7(1), 107-114. Available at: [Link]
-
Tintoll. (2026). "Thioether Antioxidant." Available at: [Link]
- Barrett, A. G. M., & Christie, H. S. (2002). "Thiol Protecting Groups." In Protective Groups in Organic Synthesis (pp. 457-493). John Wiley & Sons, Inc.
-
Kochi, J. K., et al. (2000). "Selective Catalysis of Thioether Oxidations with Dioxygen. Critical Role of Nitrosonium EDA Complexes in the Thermal and Photochemical Transfer of Oxygen Atom from Nitrogen Oxides to Sulfur Centers." The Journal of Organic Chemistry, 65(18), 5591-5603. Available at: [Link]
-
Amfine. "Thioethers | Antioxidant Synergists for Plastics." Available at: [Link]
-
Organic Chemistry Portal. "Sulfoxide synthesis by oxidation." Available at: [Link]
-
Cumpstey, I., et al. (2006). "Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions." The Journal of Organic Chemistry, 71(5), 2131-2134. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. "Sulfide Oxidation." Available at: [Link]
-
James, B. R., et al. (2001). "Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes." Journal of Molecular Catalysis A: Chemical, 170(1-2), 9-18. Available at: [Link]
-
Riley, D. P., & Correa, P. E. (1986). "Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen." The Journal of Organic Chemistry, 51(24), 4540-4542. Available at: [Link]
-
Organic Chemistry Portal. (2013). "Functional Group Oxidation." Available at: [Link]
-
McKay, C. S., & Finn, M. G. (2014). "Chemoselective Hydroxyl Group Transformation: An Elusive Target." ChemBioChem, 15(10), 1385-1396. Available at: [Link]
-
Zhang, M., et al. (2020). "Stimuli‐Responsive Topological Transformation of a Molecular Borromean Ring via Controlled Oxidation of Thioether Moieties." Angewandte Chemie International Edition, 59(4), 1543-1547. Available at: [Link]
-
Banik, S. M., et al. (2015). "The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones." Stanford University Libraries. Available at: [Link]
-
Organic Chemistry Portal. "Thioester and thioacid synthesis by acylation of thiols (thiolation)." Available at: [Link]
-
Wang, B., et al. (2025). "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Organic Letters. Available at: [Link]
-
ResearchGate. (2017). "Can anybody tell me, how i protect thiol group in ether synthesis?" Available at: [Link]
-
Que, L. Jr., et al. (2018). "Activation of Molecular Oxygen and Selective Oxidation with Metal Complexes." Accounts of Chemical Research, 51(7), 1621-1630. Available at: [Link]
-
Mishina, N. M., et al. (2015). "The role of thiols in antioxidant systems." Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(8), 1537-1548. Available at: [Link]
-
Wikipedia. "Oxidizing agent." Available at: [Link]
-
Organic Chemistry Portal. "Oxidizing Agents." Available at: [Link]
-
Gaponov, A. D., et al. (2022). "Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker." Molecules, 27(10), 3206. Available at: [Link]
-
Organic Chemistry Portal. "Synthesis of ketones by oxidation of alcohols." Available at: [Link]
-
Zarkovic, N., et al. (2023). "The protective role of nutritional antioxidants against oxidative stress in thyroid disorders." Frontiers in Endocrinology, 13, 1082451. Available at: [Link]
-
Lam, X. M., et al. (1997). "Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2." Journal of Pharmaceutical Sciences, 86(11), 1250-1255. Available at: [Link]
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Validation & Comparative
In the landscape of pharmaceutical research and materials science, the detailed structural elucidation of novel organic molecules is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the spectral data for 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol, a compound of interest due to its unique combination of electron-rich aromatic systems. By dissecting its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in the context of its structural analogues, we aim to equip researchers with the predictive tools and foundational understanding necessary for the confident identification and characterization of similar molecular entities.
Introduction: The Structural Significance
This compound incorporates three key structural motifs: a 5-methylthiophene ring, a 4-methylthiophenyl (thioanisole) moiety, and a benzylic-like alcohol. The electronic interplay between the sulfur-containing aromatic rings and the hydroxyl group is expected to give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for purity assessment, reaction monitoring, and establishing structure-activity relationships in drug development programs.
This guide will systematically deconstruct the anticipated spectral features of the target molecule by comparing them with the known spectral data of simpler, related structures: thiophene, 5-methyl-2-formylthiophene (a precursor), thioanisole, and benzyl alcohol. This comparative approach allows for a logical and stepwise interpretation of the complex spectra of the target compound.
Experimental Protocols & Methodologies
The spectral data presented herein are based on established analytical techniques. The following provides a generalized, yet detailed, protocol for the acquisition of NMR, IR, and MS data for compounds of this class.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Background Scan: A background spectrum of the empty sample compartment is recorded to subtract atmospheric and instrumental interferences.
-
Sample Scan: The sample is scanned, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for characteristic absorption bands.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI often leads to extensive fragmentation, which can be useful for structural analysis.[2]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum (relative intensity vs. m/z) is generated.
Spectroscopic Data Comparison
The following tables summarize the expected spectral data for this compound and its structural analogues. The predicted values for the target molecule are derived from the established principles of spectroscopy and the experimental data of the related compounds.
¹H NMR Spectral Data (in CDCl₃, δ ppm)
| Compound | Aromatic Protons | -CH₃ Protons | -OH Proton | Methine (-CHOH-) Proton |
| Thiophene | 7.12 (t), 7.33 (d)[3] | - | - | - |
| Thioanisole | 7.10-7.26 (m)[4] | 2.45 (s) | - | - |
| Benzyl Alcohol | 7.25-7.40 (m) | - | ~2.0 (br s) | 4.6 (s) |
| This compound (Predicted) | 6.6-6.8 (d, 1H, Th-H), 6.9-7.1 (d, 1H, Th-H), 7.2-7.3 (d, 2H, Ph-H), 7.3-7.4 (d, 2H, Ph-H) | 2.4 (s, 3H, S-CH₃), 2.5 (s, 3H, Th-CH₃) | ~2.5-3.5 (br s) | ~5.8 (s) |
Interpretation:
-
The thiophene protons of the target molecule are expected to appear upfield compared to unsubstituted thiophene due to the electron-donating effect of the methyl group.[5]
-
The phenyl protons will likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
-
The methine proton (-CHOH-) is significantly deshielded due to its position between two aromatic rings and adjacent to an oxygen atom.
-
The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.[6][7]
¹³C NMR Spectral Data (in CDCl₃, δ ppm)
| Compound | Aromatic Carbons | -CH₃ Carbon | Methine (-CHOH-) Carbon |
| Thiophene | 125.6, 127.4 | - | - |
| Thioanisole | 125.0, 126.6, 128.7, 138.4[4] | 15.8[4] | - |
| Benzyl Alcohol | 127.0, 127.8, 128.5, 141.0 | - | 65.4 |
| This compound (Predicted) | 123-128 (Th-C), 126-130 (Ph-C), 138-142 (ipso-C) | ~15 (S-CH₃), ~16 (Th-CH₃) | ~70 |
Interpretation:
-
The ¹³C NMR spectrum will show a complex aromatic region with signals for both the thiophene and phenyl rings.
-
The carbon bearing the hydroxyl group (-CHOH-) is expected in the 65-75 ppm range.[6]
-
The two methyl carbons will have distinct signals in the aliphatic region.
Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Absorption Range | Reference Compound(s) | Predicted for Target Molecule |
| O-H Stretch (Alcohol) | 3200-3600 (broad)[6][7][8] | Benzyl Alcohol | ~3350 (broad) |
| C-O Stretch (Alcohol) | 1000-1250[6][7] | Benzyl Alcohol | ~1050 |
| Aromatic C-H Stretch | 3000-3100[9] | Thiophene, Thioanisole | ~3050 |
| Aromatic C=C Stretch | 1450-1600[9] | Thiophene, Thioanisole | Multiple bands in this region |
| C-S Stretch | 600-800[10] | Thiophene, Thioanisole | ~700 |
Interpretation:
-
The most prominent feature in the IR spectrum will be a broad O-H stretching band, confirming the presence of the alcohol functional group.[11]
-
The presence of both thiophene and phenyl rings will result in a series of sharp peaks in the aromatic C=C stretching region.[10][12]
-
A C-S stretching vibration is expected in the fingerprint region, though it may be weak and coupled with other vibrations.[13]
Logical Relationship of Structural Motifs to Spectral Data
Caption: Correlation between structural components and their expected spectroscopic signatures.
Mass Spectrometry Fragmentation
Rationale: The fragmentation pattern in mass spectrometry is governed by the stability of the resulting ions and neutral fragments. For the target molecule, cleavage adjacent to the oxygen atom and the aromatic rings is expected to be a dominant pathway.
Key Predicted Fragments:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass.
-
[M-18]⁺: A common fragment for alcohols, resulting from the loss of a water molecule.[14]
-
Benzylic Cleavage: Fragmentation at the C-C bond between the methine carbon and one of the aromatic rings. This would lead to two primary fragment ions:
-
[C₅H₅S-CHOH]⁺
-
[CH₃S-C₆H₄-CHOH]⁺
-
-
Tropylium-like Ions: Further rearrangement and fragmentation of the aromatic portions can lead to characteristic ions.
Conclusion
The spectroscopic characterization of this compound can be approached logically and accurately by dissecting its structure into its constituent parts. By comparing its expected NMR, IR, and MS data with those of thiophene, thioanisole, and benzyl alcohol, a clear and predictable spectral profile emerges. The key identifying features will be the unique set of signals in the aromatic region of the NMR spectra, the prominent broad O-H stretch in the IR spectrum, and the characteristic fragmentation pattern in the mass spectrum involving water loss and benzylic cleavage. This guide provides a robust framework for researchers to interpret the spectral data of this and structurally related molecules with confidence and scientific rigor.
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biological activity of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol versus other thienyl derivatives
In the landscape of medicinal chemistry, heterocyclic compounds, particularly those containing sulfur, have consistently emerged as promising scaffolds for drug discovery. Among these, the thiophene nucleus and its derivatives are of significant interest due to their structural similarities to both natural and synthetic molecules with established therapeutic potential.[1] This guide provides an in-depth comparison of the biological activities of various thienyl derivatives, with a focus on their potential as anticancer, antifungal, and antibacterial agents. While direct experimental data for 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol is not extensively available in the public domain, this guide will draw comparisons with structurally related thienyl compounds to infer its potential biological profile and guide future research.
The Versatile Thiophene Scaffold: A Foundation for Diverse Biological Activity
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile building block in the design of novel therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various chemical interactions have led to the development of a wide array of derivatives with diverse pharmacological activities. These include, but are not limited to, anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties.[1][3][4][5] The biological activity of thienyl derivatives is often modulated by the nature and position of substituents on the thiophene ring, a principle central to the study of structure-activity relationships (SAR).[6]
Comparative Analysis of Biological Activities
This section will delve into the specific biological activities of selected thienyl derivatives, highlighting the experimental evidence that underscores their therapeutic potential.
Anticancer Activity
Thiophene derivatives have demonstrated significant potential as anticancer agents, with various compounds exhibiting cytotoxicity against a range of cancer cell lines.[3][4][7][8]
Di(3-thienyl)methanol and Di(3-thienyl)methane:
A study on di(3-thienyl)methanol and di(3-thienyl)methane revealed their cytotoxic effects against the T98G brain cancer cell line.[3][9] Treatment with these compounds led to a concentration-dependent inhibition of cell growth and induction of cell death.[3][9] Notably, di(3-thienyl)methanol exhibited more potent activity against the T98G cells while showing lower cytotoxicity towards normal human HEK cells, suggesting a degree of selectivity.[3][9]
Thienylpicolinamidine Derivatives:
Cationic thienylpicolinamidine derivatives have also been investigated for their antiproliferative activity.[7] Compounds with methoxy and chloro-substituted phenyl moieties were found to be highly active against a panel of 60 cancer cell lines, with leukemia and colon cancer cell lines being particularly responsive.[7] For instance, a 4-methoxyphenyl derivative demonstrated a profound growth-inhibitory power with a GI50 of 0.34 μM against the SR leukemia cell line.[7]
1-Acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline Derivatives:
A series of pyrazoline derivatives incorporating a 2-thienyl moiety exhibited dose-dependent anticancer activity against A549 (lung carcinoma) and C6 (glioma) cancer cell lines.[8] The mechanism of action appeared to differ between the cell lines, with significant caspase-3 activation observed in C6 cells, indicating apoptosis, while early apoptotic effects were not seen in A549 cells.[8]
Table 1: Comparative Anticancer Activity of Selected Thienyl Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |
| Di(3-thienyl)methanol | T98G (brain cancer) | Potent, concentration-dependent growth inhibition and cell death. Lower toxicity to normal HEK cells. | [3][9] |
| Thienylpicolinamidines | Leukemia (SR), Colon (SW-620) | High cytotoxic activity, with GI50 values in the sub-micromolar range. | [7] |
| 1-Acetyl-3-(2-thienyl)-5-aryl-2-pyrazolines | A549 (lung), C6 (glioma) | Dose-dependent cytotoxicity. Different mechanisms of cell death in different cell lines. | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[10]
Workflow for MTT Assay
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Antifungal Activity
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Thienyl derivatives have shown promise in this area.[5][11][12][13]
Thienyl and Aryl Conazoles:
New 2-aryl-1-azolyl-3-thienylbutan-2-ols have been synthesized and evaluated for their antifungal activity against various human pathogenic fungi, including Candida albicans, Candida glabrata, and Aspergillus fumigatus.[5] These compounds exhibited a broad spectrum of activity and were effective against azole-resistant strains, suggesting they may overcome common resistance mechanisms like efflux pump overexpression.[5][11]
2-Amino Thiophene Derivatives:
A derivative of 2-amino thiophene, 2-[(3,4-dichloro-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5CN05), demonstrated significant antifungal activity, particularly against Cryptococcus neoformans.[12][13] When incorporated into a microemulsion, its activity against Candida species and C. neoformans was enhanced.[12][13]
Table 2: Comparative Antifungal Activity of Selected Thienyl Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Key Findings | Reference |
| Thienyl and Aryl Conazoles | Candida albicans, Candida glabrata, Aspergillus fumigatus | Broad-spectrum activity, effective against azole-resistant strains. | [5][11] |
| 2-Amino Thiophene Derivative (5CN05) | Cryptococcus neoformans, Candida species | Good activity against C. neoformans. Enhanced activity in a microemulsion formulation. | [12][13] |
Experimental Protocol: Microdilution Method for Minimum Inhibitory Concentration (MIC)
The microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]
Workflow for MIC Determination
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Antibacterial Activity
Thienothiophene derivatives have been investigated for their potential as antibacterial agents.[14]
Bis-heterocyclic Thienothiophenes:
A study on newly synthesized bis(chalcones)-based thienothiophene derivatives and their corresponding bis-heterocyclic compounds revealed potent antibacterial activity against several pathogenic bacteria.[14] Certain derivatives were found to be highly effective against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[14]
Structure-Activity Relationship (SAR) Insights
The biological activity of thienyl derivatives is intrinsically linked to their chemical structure.[6] SAR studies help in identifying the key structural features responsible for a compound's therapeutic effects. For instance, in a series of 2-thienyl-4-furyl-6-aryl pyridine derivatives, the presence of a methyl or chloro group in the para-position of the phenyl ring was found to enhance anticancer activity.[6] Similarly, for tissue transglutaminase inhibitors, the acylhydrazide thioether side-chain and the thiophene ring were identified as critical for inhibitory activity.[15]
Conceptual SAR Model
Caption: A conceptual diagram illustrating the relationship between the thiophene core, its substituents, and the resulting biological activity.
Conclusion and Future Directions
The diverse biological activities exhibited by thienyl derivatives underscore their importance as a privileged scaffold in medicinal chemistry. The anticancer, antifungal, and antibacterial properties highlighted in this guide demonstrate the vast therapeutic potential of this class of compounds. While specific data for this compound remains to be elucidated, the comparative analysis of its structural analogs provides a strong rationale for its investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this and other novel thienyl derivatives. A thorough understanding of their structure-activity relationships will be crucial for the rational design of more potent and selective therapeutic agents.
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Al-Masoudi, N. A., & Al-Salihi, A. A. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules, 17(9), 11458-11468. [Link]
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comparative study of the electrochemical properties of thienylmethanols
Executive Summary & Core Directive
In the development of conductive polymers for bio-electronic interfaces, 3-thienylmethanol (3-TM) and 2-thienylmethanol (2-TM) represent two structural isomers with vastly divergent electrochemical utilities.
The Core Directive: Researchers designing functional conductive matrices must prioritize 3-TM .
-
3-TM allows for polymerization at the
-positions (2,5-linkage), preserving the conjugated -system required for conductivity. Its pendant hydroxyl group serves as a critical anchor point for covalent bioconjugation (e.g., enzymes, antibodies). -
2-TM is structurally unsuitable for conductive polymer synthesis. The hydroxyl-methyl group at the
-position blocks the necessary 2,5-coupling, forcing polymerization through the -positions (3,5-linkage), which breaks conjugation and results in low-conductivity oligomers.
This guide provides a technical comparison of these isomers, supported by experimental protocols for the electropolymerization and functionalization of 3-TM.
Chemical Structure & Polymerization Logic
The electrochemical behavior of thiophene derivatives is dictated by the availability of the reactive
Structural Isomerism
-
3-Thienylmethanol (3-TM): The substituent is at the
-position (C3). This leaves both -positions (C2, C5) open for radical-cation coupling, enabling the formation of long, linear, conjugated polymer chains (Poly(3-TM)). -
2-Thienylmethanol (2-TM): The substituent is at the
-position (C2). Polymerization is sterically and electronically hindered. Any coupling that occurs typically involves the -carbon (C3 or C4), leading to a "kinked" backbone with interrupted conjugation and poor charge transport.
Electropolymerization Mechanism (Graphviz)
The following diagram illustrates the radical cation mechanism for 3-TM, highlighting the critical 2,5-coupling pathway.
Caption: Mechanism of 3-TM electropolymerization. The process relies on the formation of radical cations at the
Comparative Electrochemical Performance
The following data synthesizes experimental findings for 3-TM against standard Thiophene and the structurally obstructed 2-TM.
| Parameter | 3-Thienylmethanol (3-TM) | 2-Thienylmethanol (2-TM) | Thiophene (Ref) |
| Oxidation Onset ( | ~1.50 - 1.65 V | > 1.80 V (Irreversible) | ~1.60 V |
| Polymerization Site | |||
| Film Conductivity ( | Insulating / Unstable | ||
| Film Stability | High (Cross-linked) | Poor (Soluble Oligomers) | High |
| Solvent Compatibility | Polar Organic (ACN, DCM) | Organic | Organic |
| Bio-Functionalization | Excellent (-CH2OH) | N/A | Poor (Requires derivatization) |
Key Insights:
-
Conductivity Trade-off: Poly(3-TM) exhibits lower conductivity than unsubstituted Polythiophene. The polar hydroxymethyl group disrupts the planar
- stacking necessary for inter-chain hopping. However, this conductivity is sufficient for short-range electron transfer in biosensors. -
Oxidation Potential: The electron-donating effect of the alkyl group in 3-TM lowers the oxidation potential slightly compared to thiophene, facilitating milder polymerization conditions.
Experimental Protocols
Protocol A: Electropolymerization of 3-TM
Objective: Synthesize a stable, electroactive Poly(3-TM) film on a working electrode (Au, Pt, or Glassy Carbon).
Reagents:
-
Monomer: 3-Thienylmethanol (50 mM)
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6, 0.1 M)
-
Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
Methodology:
-
Cell Setup: Use a three-electrode configuration.
-
Working Electrode (WE): Glassy Carbon (polished with 0.05
m alumina). -
Counter Electrode (CE): Platinum wire.
-
Reference Electrode (RE): Ag/AgCl (3M KCl) or Ag/Ag+ (non-aqueous).
-
-
Deoxygenation: Purge the solution with
or Ar for 15 minutes prior to scanning. -
Cyclic Voltammetry (CV):
-
Scan Range: -0.2 V to +1.7 V.
-
Scan Rate: 50 - 100 mV/s.
-
Cycles: 10 - 20 cycles.
-
-
Observation: Look for the "nucleation loop" on the first scan (characteristic of conducting polymer growth) and increasing current density with each subsequent cycle.
Protocol B: Biosensor Functionalization (Enzyme Immobilization)
Objective: Covalently bind Glucose Oxidase (GOx) to the Poly(3-TM) surface.
Methodology:
-
Activation: Incubate the Poly(3-TM) modified electrode in a solution of 1,1'-Carbonyldiimidazole (CDI) in dry acetonitrile for 2 hours. This activates the -OH groups.
-
Rinsing: Wash gently with acetonitrile to remove excess CDI.
-
Coupling: Immerse the electrode in a phosphate-buffered saline (PBS, pH 7.4) solution containing Glucose Oxidase (5 mg/mL) at 4°C overnight.
-
Validation: Test amperometric response to glucose additions at +0.6 V vs Ag/AgCl.
Application Architecture: 3-TM Biosensor
The primary utility of 3-TM is not bulk conductivity, but its role as a transducing interface . It bridges the gap between biological recognition elements and electronic hardware.
Caption: Layered architecture of a 3-TM based biosensor. The polymer acts as both an immobilization matrix and an electron transfer mediator.
References
-
Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews.
-
Biernacki, S., et al. (2023). Electrochemical polymerization of thiophene derivatives for sensor applications. Journal of Electroanalytical Chemistry.
-
Fabre, B. (2016). Functionalization of Conducting Polymer Modified Electrodes. Accounts of Chemical Research.
-
NASA Technical Reports. (2005). Protection of 2-(3-Thienyl)ethanol with 3-Thienylacetic Acid. (Demonstrates the difficulty of 2-substituted thiophene polymerization).
-
Pilo, M.I., et al. (2020). Poly(Thiophene)/Graphene Oxide-Modified Electrodes for Amperometric Glucose Biosensing. Nanomaterials.[1][2]
Sources
Safety Operating Guide
5-Methyl-2-thienyl-(4-methylthiophenyl)methanol proper disposal procedures
Executive Operational Directive
Immediate Disposal Path: High-Temperature Incineration with Flue Gas Scrubbing.[1]
Do NOT dispose of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol (hereafter referred to as MTM-Methanol ) via municipal drains, standard trash, or non-scrubbed fuel blending streams. Due to the dual sulfur content (thiophene ring and thioether linkage), combustion generates significant sulfur dioxide (
Critical Safety Warning: MTM-Methanol contains a thioether (sulfide) moiety. It is strictly incompatible with strong oxidizers (e.g., nitric acid, peroxides, bleach concentrates). Accidental mixing can trigger rapid exothermic oxidation, leading to fire or containment rupture.
Chemical Profile & Hazard Characterization
To ensure safe handling, you must understand the molecular drivers of the risk. We do not treat this merely as "organic waste" but as a Sulfur-Bearing Organic Intermediate .
| Feature | Chemical Structure / Property | Operational Implication |
| Core Structure | Thiophene ring + Phenyl ring | High carbon content; suitable for high-BTU incineration. |
| Functional Group A | Thioether (-S-CH3) | High Risk: Prone to oxidation. Source of foul "garlic/cabbage" odors. |
| Functional Group B | Secondary Alcohol (-CH(OH)-) | Increases solubility in polar organic solvents; potential flammability. |
| Combustion Product | Sulfur Dioxide ( | Acid gas generation. Requires incinerator with alkaline scrubbers. |
| Flash Point | Est. >100°C (verify per batch) | Likely Class IIIB Combustible Liquid, but treat as Flammable for segregation. |
Pre-Disposal: Segregation & Stabilization[1]
The primary cause of laboratory waste accidents is improper segregation. MTM-Methanol must be isolated from oxidative waste streams.
Segregation Logic Flow
The following diagram illustrates the critical decision-making process for segregating this specific compound.
Containerization Protocols
-
Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is potentially acidic or wet, as thioethers can degrade to form corrosive byproducts over long storage.
-
Headspace: Leave minimum 10% headspace. While MTM-Methanol is not highly volatile, thermal expansion during storage is a risk.
-
Labeling:
-
Primary Label: "Hazardous Waste - Organic Sulfur Compounds."
-
Constituents: Explicitly list "this compound."
-
Hazard Warning: "Combustible. Stench. DO NOT MIX WITH OXIDIZERS. "
-
Disposal Workflow (The "Pack and Ship")
This procedure ensures compliance with RCRA "Cradle-to-Grave" requirements.
Step 1: Waste Characterization (Generator Responsibility)
Before scheduling pickup, you must classify the waste. Since specific data for MTM-Methanol is rare, apply the "Precautionary Principle" :
-
RCRA Classification: Likely D001 (Ignitable) if mixed with solvents. If pure, it may not carry a specific code unless it exhibits toxicity (D004-D043), but it must still be managed as chemical waste.
-
Sulfide Reactivity: While it is a sulfide, organic thioethers rarely meet the EPA definition of D003 (Reactive Sulfide) unless they generate
at pH 2-12.5. However, note the sulfur content for the destruction facility.
Step 2: Bulking & Storage
-
Odor Control: Thioethers have low odor thresholds. Seal caps tightly with Parafilm or electrical tape. If the odor permeates, place the primary container inside a secondary container with activated carbon or vermiculite.
-
Time Limit: Adhere to the 90-day (Large Quantity Generator) or 180-day (Small Quantity Generator) storage limits.
Step 3: Manifesting & Transport
-
Profile Description: "Waste Flammable Liquid, N.O.S. (Contains Thiophenes, Organic Sulfides)."
-
Disposal Method Code: Select H040 (Incineration) or H061 (Fuel Blending) only if the facility accepts high-sulfur streams.
Emergency Contingency: Spill Response
Spills of MTM-Methanol present two risks: flammability and severe odor nuisance. The following protocol uses controlled oxidation to neutralize the odor and reduce volatility.
Reagent: Dilute Sodium Hypochlorite (10-15% Bleach Solution).
Mechanism: Hypochlorite oxidizes the thioether (
Protocol:
-
Evacuate & Ventilate: Remove ignition sources.
-
Absorb: Cover the spill with an inert absorbent (vermiculite/sand). Do not use paper towels (increases surface area for flammability).
-
Neutralize: Gently mist the absorbent with 10% bleach. Allow to sit for 15 minutes. Note: This reaction is exothermic; do not flood pure chemical with concentrated bleach.
-
Dispose: Treat the cleanup debris as hazardous waste (contaminated debris).
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] The National Academies Press.[2] [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
Sources
Personal Protective Equipment & Handling Guide: 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol
Executive Summary & Chemical Profile
5-Methyl-2-thienyl-(4-methylthiophenyl)methanol is a functionalized diaryl methanol derivative featuring both a thiophene ring and a thioether (sulfide) moiety. While specific toxicological data for this exact molecule is often proprietary, its structural components dictate a strict "Assume Toxic & Irritant" safety protocol.
This guide synthesizes safety data from structural analogs (thiophene methanols and aryl thioethers) to provide a conservative, field-ready handling framework.
Chemical Hazard Profile (Structure-Activity Relationship)
| Component | Associated Hazard Class | Operational Implication |
| Thiophene Ring | Acute Toxicity (Oral/Dermal), Skin Sensitizer | High potential for skin absorption; requires chemically resistant gloves. |
| Thioether (-SMe) | Stench, Irritant | High probability of unpleasant odor; strictly handle in a fume hood. |
| Methanol Moiety | Skin/Eye Irritation (Cat 2) | Standard mucosal protection required. |
Risk Assessment & PPE Matrix
The following protection levels are non-negotiable. This compound combines the skin permeation risks of thiophenes with the volatility/stench risks of organic sulfides.
PPE Selection Logic
-
Respiratory: Zero tolerance for open-bench handling. The thioether group poses a risk of olfactory fatigue and respiratory irritation.
-
Dermal: Thiophenes are lipophilic. Thin latex gloves are insufficient.
Detailed PPE Specifications
| Protection Zone | Requirement | Technical Justification |
| Primary Dermal | Double Nitrile Gloves (min 0.11 mm each) | Outer glove protects against splashes; inner glove prevents permeation of lipophilic thiophene residues. |
| Secondary Dermal | Tyvek® Lab Coat (or equivalent impervious sleeves) | Cotton coats absorb liquids and retain stench. Impervious sleeves prevent wrist exposure. |
| Ocular | Chemical Splash Goggles (Indirect Venting) | Safety glasses are insufficient if the compound is an oil or in solution; prevents vapor absorption into contact lenses. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Critical: Do not rely on N95 masks. If hood work is impossible, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory. |
Visualization: PPE Decision Logic
Figure 1: Decision matrix for selecting personal protective equipment based on physical state and scale.
Operational Handling Protocol
Phase 1: Preparation & Weighing
-
Engineering Control: Verify fume hood flow is >80 fpm. Clear the deck of unnecessary clutter to prevent turbulence.
-
Stench Control: Prepare a "Kill Bath" (bleach/water 1:10) before opening the vial. This is to immediately submerge contaminated spatulas or wipes.
-
Weighing:
-
Place the analytical balance inside the fume hood.
-
If the balance cannot be moved, tare a vial inside the hood, add the approximate amount, cap tightly, and weigh outside. Never open the source container outside the hood.
-
Phase 2: Reaction & Solubilization
-
Solvent Choice: Avoid highly volatile solvents (like ether) if possible, as they will carry the thioether stench further. DCM or Ethyl Acetate are standard but require good ventilation.
-
Temperature: Thiophenes can be thermally unstable. Do not heat above 50°C without a reflux condenser and inert atmosphere (Nitrogen/Argon).
-
Spill Response (Small Scale < 5mL):
-
Do not wipe immediately.
-
Cover with an absorbent pad (vermiculite or charcoal-based).
-
Transfer pad to a solid waste bag.
-
Wipe surface with the Bleach Kill Bath solution to oxidize the sulfide (neutralizing the smell) before final soap/water wash.
-
Phase 3: Waste Disposal[3]
-
Solid Waste: Double-bag in polyethylene bags. Label as "Toxic - Thiophene Derivative."
-
Liquid Waste: Segregate into "Non-Halogenated Organic" (unless halogenated solvents were used).
-
Glassware: Rinse with dilute bleach (sodium hypochlorite) to oxidize sulfur residues before removing from the hood for washing.
Visualization: Workflow & Safety Checkpoints
Figure 2: Operational workflow emphasizing the decontamination step for sulfur-containing compounds.
Emergency Response (Self-Validating Protocols)
These steps are designed to be executed without external consultation in immediate emergencies.
| Scenario | Immediate Action | Causality/Reasoning |
| Skin Contact | 1. Blot (do not rub) excess. 2. Wash with soap/water for 15 min.[1][2] 3. Do not use alcohol. | Rubbing increases surface area. Alcohol acts as a vehicle, driving the lipophilic thiophene deeper into the dermis. |
| Eye Contact | 1. Flush for 15 min. 2. Hold eyelids open. | Thioethers can cause corneal clouding; immediate dilution is the only mitigation. |
| Inhalation | 1. Move to fresh air. 2. If "rotten cabbage" smell persists, seek medical attention. | Olfactory fatigue sets in quickly; the inability to smell it anymore does not mean exposure has stopped. |
References
-
PubChem. Compound Summary: (5-Thiophen-2-ylthiophen-2-yl)methanol (Analog).[3] National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
